Product packaging for Ingenol-5,20-acetonide-3-O-angelate(Cat. No.:)

Ingenol-5,20-acetonide-3-O-angelate

Cat. No.: B10862201
M. Wt: 470.6 g/mol
InChI Key: STFFIQHUWFISBB-YCAZZORDSA-N
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Description

Ingenol-5,20-acetonide-3-O-angelate is a useful research compound. Its molecular formula is C28H38O6 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O6 B10862201 Ingenol-5,20-acetonide-3-O-angelate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

IUPAC Name

[(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18+,19-,20+,22+,23-,27+,28-/m1/s1

InChI Key

STFFIQHUWFISBB-YCAZZORDSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C[C@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate: Chemical Structure, Properties, and Synthetic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the semi-synthesis of Ingenol-3-angelate (PEP005, also known as ingenol (B1671944) mebutate), a potent activator of protein kinase C (PKC) with significant applications in the treatment of actinic keratosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the pivotal role of this compound in the stereoselective synthesis of its biologically active counterpart. Detailed experimental protocols for its preparation are presented, alongside a discussion of the known biological activities of the ultimate product, Ingenol-3-angelate, to provide a complete context for its importance in medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is a complex diterpenoid ester. The core structure is the ingenol backbone, a tetracyclic compound featuring a unique and highly strained "inside-outside" bridged ring system.[1] The 5- and 20-hydroxyl groups of the ingenol core are protected as an acetonide, and the 3-hydroxyl group is esterified with angelic acid.

Chemical Identifiers

IdentifierValue
IUPAC Name [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁶]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate[2]
CAS Number 87980-68-5[1][2]
Molecular Formula C₂₈H₃₈O₆[1][2]
SMILES C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C--INVALID-LINK--[C@H]5--INVALID-LINK--C[C@H]3C)COC(O4)(C)C)O)C[1][2]
InChIKey STFFIQHUWFISBB-YCAZZORDSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are primarily computationally derived from publicly available databases.

Table of Physicochemical Properties

PropertyValueSource
Molecular Weight 470.6 g/mol [1][2]
Exact Mass 470.26683893 Da[1][2]
XLogP3 3.6[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 6[2]
Rotatable Bond Count 4[2]
Topological Polar Surface Area 82.1 Ų[2]
Appearance White to off-white solid[3]
Storage Temperature -20°C[3]

Role as a Key Synthetic Intermediate

This compound is not primarily investigated for its own biological activity but serves as a crucial intermediate in the semi-synthesis of Ingenol-3-angelate. The parent compound, ingenol, can be isolated in greater quantities from the seeds of Euphorbia lathyris than Ingenol-3-angelate can be from Euphorbia peplus.[2] The semi-synthetic route allows for a more efficient and scalable production of the final active pharmaceutical ingredient.

The key steps in this semi-synthesis involve the selective protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide, followed by the stereoselective esterification of the C3 hydroxyl group with angelic acid, and finally, the deprotection of the acetonide group.

Semisynthesis_Workflow Ingenol Ingenol Acetonide_Protection Acetonide Protection Ingenol->Acetonide_Protection Acetone, p-TsOH Ingenol_Acetonide Ingenol-5,20-acetonide Acetonide_Protection->Ingenol_Acetonide Angeloylation Angeloylation Ingenol_Acetonide->Angeloylation Angelic anhydride (B1165640), LiHMDS Target_Intermediate This compound Angeloylation->Target_Intermediate Deprotection Deprotection Target_Intermediate->Deprotection H₃PO₄ Final_Product Ingenol-3-angelate (PEP005) Deprotection->Final_Product

Semisynthesis of Ingenol-3-angelate via this compound.

Experimental Protocols

The following protocols are based on methodologies described in the literature for the semi-synthesis of Ingenol-3-angelate.[2]

Synthesis of Ingenol-5,20-acetonide
  • Materials: Ingenol, acetone, p-toluenesulfonic acid (p-TsOH).

  • Procedure:

    • Dissolve ingenol in acetone.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Quench the reaction with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Ingenol-5,20-acetonide.

Synthesis of this compound
  • Materials: Ingenol-5,20-acetonide, angelic anhydride, lithium hexamethyldisilazide (LiHMDS), tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve Ingenol-5,20-acetonide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add LiHMDS dropwise and stir for a short period to deprotonate the C3 hydroxyl group.

    • Add a solution of angelic anhydride in THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to obtain this compound.

Deprotection to Ingenol-3-angelate
  • Materials: this compound, phosphoric acid (H₃PO₄), water.

  • Procedure:

    • Dissolve this compound in a suitable solvent mixture (e.g., THF/water).

    • Add phosphoric acid and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction with a base.

    • Extract the product with an organic solvent.

    • Dry, filter, and concentrate the organic phase.

    • Purify the final product, Ingenol-3-angelate, by chromatography.

Biological Activity (of Ingenol-3-angelate)

While there is a lack of specific data on the biological activity of this compound, the deprotected product, Ingenol-3-angelate, is a well-characterized modulator of Protein Kinase C (PKC).[4][5]

Ingenol-3-angelate is known to induce localized cell death (necrosis) followed by an inflammatory response, which is believed to contribute to its therapeutic effect in clearing actinic keratosis lesions.[5] The primary mechanism of action involves the activation of PKC isoforms, particularly PKCδ.[6] This activation triggers a downstream signaling cascade that ultimately leads to apoptosis in cancer cells.[6]

PKC_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Ingenol_3_angelate Ingenol-3-angelate (PEP005) PKC_delta PKCδ Ingenol_3_angelate->PKC_delta Activates JAK JAK Ingenol_3_angelate->JAK Inhibits MEK MEK PKC_delta->MEK Activates AKT AKT PKC_delta->AKT Inactivates ERK ERK MEK->ERK Activates Apoptosis Apoptosis ERK->Apoptosis Cell_Proliferation_Inhibition Cell Proliferation Inhibition ERK->Cell_Proliferation_Inhibition STAT3 STAT3 JAK->STAT3

References

"Ingenol-5,20-acetonide-3-O-angelate" mechanism of action on PKC isoforms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Ingenol (B1671944) Esters on Protein Kinase C (PKC) Isoforms

Disclaimer: The specific compound "Ingenol-5,20-acetonide-3-O-angelate" is not widely characterized in publicly available scientific literature. This guide focuses on the extensively studied and closely related parent compound, Ingenol-3-angelate (I3A) , also known as PEP005 . The mechanism of action described herein for I3A is expected to be largely representative of other ingenol esters esterified at the C3 position.

Executive Summary

Ingenol-3-angelate (I3A/PEP005) is a diterpene ester derived from the sap of the plant Euphorbia peplus. It is a potent modulator of Protein Kinase C (PKC) isoforms, a family of serine/threonine kinases critical to cellular signal transduction. I3A functions as a diacylglycerol (DAG) analogue, binding with high affinity to the C1 domain of classical and novel PKC isoforms, leading to their activation. This activation triggers a cascade of downstream signaling events that are highly cell-type and PKC isoform-dependent, resulting in diverse biological outcomes ranging from apoptosis in cancer cells to pro-survival signals in T-cells and the reactivation of latent HIV-1. This document provides a comprehensive technical overview of I3A's mechanism of action, isoform selectivity, downstream signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: PKC Activation

The primary mechanism of action for Ingenol-3-angelate involves the direct binding and activation of PKC. The PKC family is broadly divided into three subfamilies based on their activation requirements[1]:

  • Classical PKCs (cPKCs): Isoforms α, βI, βII, and γ; require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.

  • Novel PKCs (nPKCs): Isoforms δ, ε, η, and θ; are Ca²⁺-independent but require DAG.

  • Atypical PKCs (aPKCs): Isoforms ζ and λ; are independent of both Ca²⁺ and DAG.

I3A, as a DAG mimetic, targets the C1 domain present in both classical and novel PKC isoforms[2]. This binding event induces a conformational change in the PKC enzyme, recruiting it from the cytosol to cellular membranes (e.g., plasma, nuclear, and mitochondrial membranes), where it can phosphorylate its target substrates, leading to a physiological response. I3A is a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes[3][4].

cluster_0 cluster_2 Cellular Membrane I3A Ingenol-3-angelate (I3A) PKC_inactive Inactive PKC (Classical & Novel Isoforms) I3A->PKC_inactive Binds to C1 Domain C1_domain C1 Domain PKC_active Active Membrane-Bound PKC PKC_inactive->PKC_active Translocation Substrate Target Substrate PKC_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate

Figure 1: General mechanism of PKC activation by Ingenol-3-angelate (I3A).

Quantitative Analysis of PKC Isoform Interaction

While I3A activates a broad range of PKC isoforms, its binding affinity varies between them. Quantitative data from competitive binding assays provide insight into the specific interactions.

Table 1: Binding Affinities (Kᵢ) of Ingenol-3-Angelate for PKC Isoforms

Binding affinities were determined using purified human PKC isoforms via competitive displacement of [³H]phorbol 12,13-dibutyrate ([³H]PDBu) in the presence of phosphatidylserine. Under these in vitro conditions, I3A demonstrates high-affinity binding across multiple isoforms with relatively little selectivity[5][6].

PKC IsoformBinding Affinity (Kᵢ, nM)
PKC-α0.300 ± 0.020
PKC-β0.105 ± 0.019
PKC-γ0.162 ± 0.004
PKC-δ0.376 ± 0.041
PKC-ε0.171 ± 0.015
Data sourced from Kedei et al.[6]

Isoform-Specific Signaling and Biological Outcomes

Despite the limited selectivity observed in in vitro binding assays, the cellular effects of I3A are highly dependent on the specific PKC isoforms expressed in a given cell type. The final biological outcome depends on a complex interplay between pro- and anti-apoptotic isoforms[7].

Pro-Apoptotic Signaling in Cancer Cells (PKC-δ)

In many cancer cell lines, including colon cancer and leukemia, the pro-apoptotic effects of I3A are mediated primarily through the activation of PKC-δ [3][4][8][9].

  • Mechanism: Upon treatment with I3A, PKC-δ translocates from the cytosol to various cellular membranes, including the nucleus and mitochondria[3][8]. This leads to:

    • Activation of the Ras/Raf/MAPK Pathway: Increased phosphorylation and activation of ERK1/2, JNK, and p38 MAPK[8].

    • Inhibition of the PI3K/AKT Pathway: Reduced levels of phosphorylated (active) AKT, a key pro-survival kinase[8].

    • Downregulation of NF-κB: In melanoma cells, I3A has been shown to downregulate the pro-survival NF-κB signaling pathway[10].

This coordinated signaling shift culminates in cell cycle arrest and the induction of apoptosis, characterized by caspase-3 activation[11]. Interestingly, I3A treatment can also lead to the reduced expression of the anti-apoptotic isoform PKC-α[7][8].

I3A Ingenol-3-angelate (I3A) PKCd PKC-δ I3A->PKCd Activates PKCa PKC-α I3A->PKCa Reduces Expression RasRaf Ras/Raf/MAPK (ERK, JNK, p38) PKCd->RasRaf Activates PI3K PI3K/AKT Pathway PKCd->PI3K Inhibits Apoptosis Apoptosis RasRaf->Apoptosis PI3K->Apoptosis

Figure 2: Pro-apoptotic signaling pathways activated by I3A in cancer cells.

Anti-Apoptotic Signaling in T-Cells (PKC-θ)

In stark contrast to its effect on many cancer cells, I3A provides a potent pro-survival signal to T-lymphocytes. This effect is mediated by PKC-θ , a novel PKC isoform highly expressed in T-cells but largely absent in myeloid cells[2].

  • Mechanism: Activation of PKC-θ by I3A triggers the canonical NF-κB pathway. This leads to the increased expression of anti-apoptotic Bcl-2 family members, such as Mcl-1 and Bcl-xL, which ultimately inhibits apoptosis and promotes T-cell survival and proliferation[2][12]. This immunostimulatory effect is crucial for the compound's therapeutic potential beyond direct cytotoxicity.

I3A Ingenol-3-angelate (I3A) PKCt PKC-θ I3A->PKCt Activates NFkB NF-κB Pathway PKCt->NFkB Activates Bcl2 Anti-apoptotic Proteins (Mcl-1, Bcl-xL) NFkB->Bcl2 Upregulates Survival T-Cell Survival & Proliferation Bcl2->Survival n1 Prepare Reaction Mix (PKC, [3H]PDBu, Lipids) n2 Add Serial Dilutions of I3A n1->n2 n3 Incubate to Reach Equilibrium n2->n3 n4 Filter to Separate Bound vs. Free Ligand n3->n4 n5 Quantify Radioactivity (Scintillation Counting) n4->n5 n6 Calculate IC50 and Ki Values n5->n6

References

An In-depth Technical Guide to the Biological Activity and Pathways of Ingenol 3-Angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological activity and associated signaling pathways of Ingenol 3-angelate (also known as Ingenol Mebutate and PEP005). While the topic specifies "Ingenol-5,20-acetonide-3-O-angelate," it is crucial to understand that this compound is primarily a synthetic intermediate. The significant biological activities discussed in scientific literature are attributed to its deprotected form, Ingenol 3-angelate. This document will focus on the latter, as it is the pharmacologically active molecule that has been the subject of extensive research and clinical investigation.

Ingenol 3-angelate is a diterpene ester isolated from the sap of the plant Euphorbia peplus.[1] The sap has a history of use in traditional medicine for treating various skin conditions.[1] Ingenol 3-angelate is a potent activator of Protein Kinase C (PKC) and has demonstrated significant anti-cancer properties, leading to its development as a topical treatment for actinic keratosis.[2][3] This guide will delve into its mechanism of action, the signaling cascades it modulates, and provide detailed experimental protocols for its study.

Biological Activity and Quantitative Data

The primary mechanism of action of Ingenol 3-angelate is the activation of Protein Kinase C (PKC) isoforms.[1][2] It binds to the C1 domain of classical and novel PKC isoforms.[4] This activation triggers a range of cellular responses, including apoptosis, inflammation, and cytotoxicity, which are particularly relevant to its anti-cancer effects.

The biological effects of Ingenol 3-angelate are cell-type dependent. In malignant cells, such as melanoma and acute myeloid leukemia (AML) cells, it has pro-apoptotic effects.[1] Conversely, in T cells, it can provide a strong survival signal.[4]

Quantitative Data on the Biological Activity of Ingenol 3-Angelate

The following table summarizes the quantitative data on the biological activity of Ingenol 3-angelate from various studies.

Cell Line/TargetAssay TypeMetricValueReference
Acute Myeloid Leukemia (AML) cellsApoptosis InductionEC50Low nanomolar range[4]
Myeloid leukemia cell linesApoptosis InductionEC50Nanomolar concentrations[3]
Melanoma cellsCytotoxicityIC50Micromolar concentrations[5]
Various cancer cell linesPKCδ Activation-Effective activator[3]
T cellsAnti-apoptotic effectEC50Not specified[4]

Signaling Pathways Modulated by Ingenol 3-Angelate

Ingenol 3-angelate exerts its effects by modulating several key signaling pathways, primarily through the activation of PKC isoforms. The specific downstream effects can vary depending on the cellular context and the specific PKC isoforms that are activated.

Pro-Apoptotic Pathway in Cancer Cells

In cancer cells, particularly in acute myeloid leukemia, the pro-apoptotic effects of Ingenol 3-angelate are largely mediated by the activation of PKCδ.[1] Activation of PKCδ leads to its translocation to various cellular compartments, including the nuclear and mitochondrial membranes, which initiates apoptotic signaling.[1] This modulation results in the activation of the Ras/Raf/MAPK and p38 pathways, and the inhibition of the pro-survival AKT/PKB pathway.[3]

Pro_Apoptotic_Pathway Ingenol Ingenol 3-Angelate PKC_delta PKCδ Ingenol->PKC_delta activates Ras_Raf_MAPK Ras/Raf/MAPK Pathway PKC_delta->Ras_Raf_MAPK activates p38 p38 Pathway PKC_delta->p38 activates AKT_PKB AKT/PKB Pathway PKC_delta->AKT_PKB inhibits Apoptosis Apoptosis Ras_Raf_MAPK->Apoptosis p38->Apoptosis AKT_PKB->Apoptosis inhibits

Caption: Pro-apoptotic signaling pathway of Ingenol 3-Angelate in cancer cells.

Anti-Apoptotic Pathway in T Cells

In contrast to its effects on cancer cells, Ingenol 3-angelate promotes the survival of T cells. This anti-apoptotic effect is dependent on the activation of PKCθ, an isoform predominantly expressed in T cells.[4] Activation of PKCθ by Ingenol 3-angelate leads to the nuclear translocation of the transcription factor NF-κB (p65), which upregulates the expression of pro-survival genes.[4]

Anti_Apoptotic_Pathway Ingenol Ingenol 3-Angelate PKC_theta PKCθ Ingenol->PKC_theta activates NFkB NF-κB (p65) Activation PKC_theta->NFkB leads to Gene_Expression Pro-survival Gene Expression NFkB->Gene_Expression promotes Cell_Survival T Cell Survival Gene_Expression->Cell_Survival enhances Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer lines or T cells) Treatment Treat with Ingenol 3-Angelate Cell_Culture->Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay PKC_Activation PKC Activation Assay (Western Blot) Treatment->PKC_Activation NFkB_Assay NF-κB Activation Assay (ELISA) Treatment->NFkB_Assay Data_Analysis Quantitative Analysis (EC50, Fold Change) Apoptosis_Assay->Data_Analysis PKC_Activation->Data_Analysis NFkB_Assay->Data_Analysis

References

The Discovery and Scientific Journey of Ingenol-5,20-acetonide-3-O-angelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol-5,20-acetonide-3-O-angelate is a pivotal intermediate in the semi-synthesis of Ingenol (B1671944) 3-angelate (also known as Ingenol Mebutate and PEP005), a potent protein kinase C (PKC) activator. This guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound and its parent molecule, Ingenol 3-angelate. It details the natural origins, the strategic semi-synthetic approach utilizing the acetonide protecting group, and the significant biological activities that have propelled Ingenol 3-angelate into clinical use for the treatment of actinic keratosis. The document includes structured data tables for key quantitative findings, detailed experimental protocols derived from published literature, and visual diagrams of its primary signaling pathway and synthetic workflow.

Introduction and Historical Context

The journey of this compound is intrinsically linked to the discovery and development of Ingenol 3-angelate, a diterpenoid ester found in the sap of the plant Euphorbia peplus.[1] For centuries, the sap of this plant has been a component of traditional medicine for treating various skin conditions, including warts and skin cancers.[1] Scientific investigation into the sap's active components led to the isolation of Ingenol 3-angelate (PEP005), which was identified as a potent activator of protein kinase C (PKC) isoforms.[2][3]

The low natural abundance of Ingenol 3-angelate (approximately 1.1 mg/kg from E. peplus) necessitated the development of a more efficient production method.[4] This led to a semi-synthetic approach starting from ingenol, which can be isolated in larger quantities from the seeds of Euphorbia lathyris.[4][5] The strategic protection of the 5- and 20-hydroxyl groups of ingenol as an acetonide was a critical step in this process, enabling the regioselective esterification at the 3-position to form this compound, which is then deprotected to yield the final product.[5][6]

Quantitative Biological Data

The biological activity of Ingenol 3-angelate (PEP005), the deprotected form of this compound, has been extensively characterized. Its primary mechanism of action is the activation of PKC isoforms.

Table 1: Protein Kinase C (PKC) Inhibition Constants (Ki) for Ingenol Mebutate (PEP005)
PKC IsoformKi (nM)
PKC-α0.3
PKC-β0.105
PKC-γ0.162
PKC-δ0.376
PKC-ε0.171

Data sourced from MedchemExpress.[7]

Table 2: In Vitro Cell Line Sensitivity (IC50) to Ingenol Mebutate (PEP005)
Cell LineCell TypeIC50 (nM)
WEHI-231B-cell lymphoma1.41 ± 0.255
HOP-92Non-small cell lung cancer3.24 ± 2.01
Colo-205Colorectal adenocarcinoma11.9 ± 1.307
Colo205-RIngenol Mebutate-resistant>10,000

Data sourced from MedchemExpress.[7]

Key Experimental Protocols

The following protocols are based on the semi-synthesis of Ingenol 3-angelate, where this compound is a key intermediate.

Preparation of Ingenol-5,20-acetonide

The protection of the 5,20-diol of ingenol is a crucial first step to allow for selective modification of the 3-hydroxyl group.

  • Starting Material: Ingenol

  • Reagents: 2,2-Dimethoxypropane (B42991), Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst.

  • Solvent: Dichloromethane (DCM) or Acetone.

  • Procedure:

    • Dissolve ingenol in the chosen solvent.

    • Add 2,2-dimethoxypropane and the acid catalyst.

    • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the resulting Ingenol-5,20-acetonide by column chromatography.

Angeloylation of Ingenol-5,20-acetonide

This step involves the esterification of the 3-hydroxyl group to introduce the angelate moiety.

  • Starting Material: Ingenol-5,20-acetonide

  • Reagents: Angelic anhydride, a base such as 4-Dimethylaminopyridine (DMAP) or a non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LHMDS).[5]

  • Solvent: Anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve Ingenol-5,20-acetonide in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add the base, followed by the addition of angelic anhydride.[5]

    • Stir the reaction at room temperature. The reaction progress is monitored by TLC or High-Performance Liquid Chromatography (HPLC) to ensure stereoconservative angeloylation and minimize isomerization to the tiglate form.[5][6]

    • Once the reaction is complete, quench with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).

    • Extract the product, dry the organic phase, and concentrate.

    • Purify the crude product to yield this compound.

Deprotection to Ingenol 3-angelate

The final step is the removal of the acetonide protecting group.

  • Starting Material: this compound

  • Reagents: An aqueous acid solution, such as acetic acid or dilute hydrochloric acid.

  • Solvent: A co-solvent system like THF/water may be used.

  • Procedure:

    • Dissolve the protected compound in the solvent system.

    • Add the aqueous acid.

    • Stir the reaction at room temperature and monitor for the disappearance of the starting material.

    • Neutralize the reaction mixture with a base.

    • Extract the final product, Ingenol 3-angelate.

    • Dry, concentrate, and purify the product, typically by HPLC.[5]

Visualizations

Signaling Pathway of Ingenol 3-angelate (PEP005)

PEP005_Signaling_Pathway cluster_cancer_cell In Cancer Cells cluster_t_cell In T-Cells PEP005 Ingenol 3-angelate (PEP005) PKC_delta Protein Kinase C δ (PKCδ) PEP005->PKC_delta activates PKC_theta Protein Kinase C θ (PKCθ) PEP005->PKC_theta activates Apoptosis Apoptosis PKC_delta->Apoptosis induces NFkB_pathway NF-κB Pathway T_cell_survival T-cell Survival NFkB_pathway->T_cell_survival promotes PKC_theta->NFkB_pathway activates

Caption: Signaling cascade of Ingenol 3-angelate in different cell types.

Semi-Synthesis Workflow of Ingenol 3-angelate

Semisynthesis_Workflow Ingenol Ingenol (from E. lathyris) Protection Protection of 5,20-diol (Acetonide formation) Ingenol->Protection Intermediate Ingenol-5,20-acetonide Protection->Intermediate Angeloylation Angeloylation at 3-OH Intermediate->Angeloylation Protected_Product This compound Angeloylation->Protected_Product Deprotection Deprotection (Acetonide removal) Protected_Product->Deprotection Final_Product Ingenol 3-angelate (PEP005) Deprotection->Final_Product

Caption: Key stages in the semi-synthesis of Ingenol 3-angelate.

Conclusion

This compound represents a critical synthetic achievement that has enabled the viable production of the clinically significant compound, Ingenol 3-angelate. The strategic use of the acetonide protecting group allows for precise chemical modification of the complex ingenol core. The potent and selective activation of PKC isoforms by Ingenol 3-angelate underscores its therapeutic potential, which has been realized in its approval for dermatological applications. Further research into the diverse signaling roles of this compound and its derivatives may uncover additional therapeutic applications. This guide serves as a foundational resource for researchers aiming to understand and build upon the existing knowledge of this important class of molecules.

References

The Role of Ingenol-5,20-acetonide-3-O-angelate in Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate), a potent diterpenoid ester isolated from the sap of the plant Euphorbia peplus. The acetonide group at the 5 and 20 positions is typically a synthetically introduced protecting group. The core biological activity relevant to signal transduction resides in the Ingenol-3-angelate moiety. This compound has garnered significant interest in the scientific community for its profound effects on cellular signaling pathways, primarily through its role as a potent activator of Protein Kinase C (PKC) isoforms.[1][2][3] This technical guide provides an in-depth overview of the mechanisms by which Ingenol-3-angelate modulates key signaling cascades, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: Protein Kinase C Activation

Ingenol-3-angelate acts as a diacylglycerol (DAG) analog, binding with high affinity to the C1 domain of classical and novel PKC isoforms, leading to their activation.[4][5] This activation is a pivotal event that initiates a cascade of downstream signaling events, ultimately influencing cellular processes such as proliferation, apoptosis, and inflammation.[6][7]

Quantitative Data: Binding Affinities and Cellular Potency

The following tables summarize the binding affinities of Ingenol-3-angelate for various PKC isoforms and its cytotoxic potency in different cancer cell lines.

Table 1: Binding Affinities (Ki) of Ingenol-3-angelate for PKC Isoforms [1]

PKC IsoformBinding Affinity (Ki) in nM (mean ± SE)
PKC-α0.30 ± 0.02
PKC-β0.105 ± 0.019
PKC-γ0.162 ± 0.004
PKC-δ0.376 ± 0.041
PKC-ε0.171 ± 0.015

Table 2: IC50 Values of Ingenol-3-angelate in Human Cancer Cell Lines [4][8]

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A2058Melanoma~3824
HT144Melanoma~4624
Colo205Colon Cancer0.01 - 30 (sensitive)≥24
HCC2998Colon Cancer0.01 - 30 (sensitive)≥24
MDA-MB-435Melanoma0.01 - 30 (sensitive)≥24
Other 7 linesVarious Cancers>100 (insensitive)≥24

Key Signaling Pathways Modulated by Ingenol-3-angelate

The activation of PKC by Ingenol-3-angelate triggers a complex network of downstream signaling pathways. The most well-characterized of these are the NF-κB, MAPK/ERK, and PI3K/AKT pathways.

The NF-κB Signaling Pathway

Ingenol-3-angelate has been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. In some contexts, it can lead to the activation and nuclear translocation of NF-κB subunits like p65.[4][5] However, in other studies, it has been observed to suppress NF-κB gene expression and inhibit the nuclear translocation of p65, contributing to its anti-cancer effects.[4][9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol Ingenol-3-angelate PKC PKC Isoforms Ingenol->PKC Activates IKK IKK Complex PKC->IKK Phosphorylates IkB IκBα/ε IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Target Gene Expression (e.g., COX-2, iNOS) Nucleus->Gene_Expression Promotes Transcription Ingenol_Inhibits Ingenol-3-angelate (in some contexts) Ingenol_Inhibits->NFkB Inhibits Nuclear Translocation

Figure 1: Modulation of the NF-κB signaling pathway by Ingenol-3-angelate.
The MAPK/ERK Signaling Pathway

Ingenol-3-angelate is a potent activator of the Ras/Raf/MEK/ERK signaling cascade.[7] This activation is often sustained and plays a crucial role in the induction of apoptosis in sensitive cancer cells.[10] The phosphorylation of downstream targets like ERK1/2 is a key indicator of pathway activation.

MAPK_ERK_Pathway Ingenol Ingenol-3-angelate PKC PKC Isoforms Ingenol->PKC Activates Ras Ras PKC->Ras Activates Raf Raf-1 Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Downstream Downstream Targets (e.g., transcription factors) ERK->Downstream Phosphorylates Apoptosis Apoptosis Downstream->Apoptosis Induces

Figure 2: Activation of the MAPK/ERK signaling pathway by Ingenol-3-angelate.
The PI3K/AKT Signaling Pathway

In contrast to its activating role in the MAPK/ERK pathway, Ingenol-3-angelate has been shown to inhibit the PI3K/AKT signaling pathway in certain cancer cells.[7] This is often achieved through the reduced expression of PKCα and subsequently decreased levels of phosphorylated (active) AKT. The inhibition of this pro-survival pathway contributes significantly to the pro-apoptotic effects of the compound.

PI3K_AKT_Pathway Ingenol Ingenol-3-angelate PKCa PKCα Ingenol->PKCa Reduces Expression PI3K PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylates AKT AKT/PKB PIP3->AKT Activates Survival Cell Survival & Proliferation AKT->Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Figure 3: Inhibition of the PI3K/AKT signaling pathway by Ingenol-3-angelate.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Ingenol-3-angelate on cellular signaling.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[11][12][13][14]

Objective: To determine the dose-dependent effect of Ingenol-3-angelate on the viability of cultured cells.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Ingenol-3-angelate stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Ingenol-3-angelate in complete culture medium from the stock solution.

  • Remove the overnight culture medium and replace it with 100 µL of the medium containing various concentrations of Ingenol-3-angelate. Include vehicle control (DMSO) wells.

  • Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for at least 2 hours in the dark, with occasional shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with Ingenol-3-angelate (various concentrations) seed_cells->treat_cells incubate_treatment Incubate for desired duration treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Figure 4: Workflow for the MTT cell viability assay.
Western Blot Analysis of PKC and Downstream Kinase Activation

This protocol is based on standard Western blotting procedures.[2][8][15][16]

Objective: To detect the expression and phosphorylation status of PKC isoforms and downstream signaling proteins (e.g., ERK, AKT) in response to Ingenol-3-angelate treatment.

Materials:

  • 6-well or 10 cm cell culture plates

  • Ingenol-3-angelate

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with Ingenol-3-angelate at the desired concentrations and time points.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometric analysis can be performed to quantify changes in protein expression and phosphorylation.

PKC Translocation Assay

This protocol outlines a method for observing the translocation of PKC isoforms upon Ingenol-3-angelate treatment.[2][3]

Objective: To visualize the movement of PKC isoforms from the cytosol to cellular membranes (a hallmark of activation).

Materials:

  • Cells grown on glass coverslips or in glass-bottom dishes

  • Ingenol-3-angelate

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody specific for the PKC isoform of interest

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Confocal or fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with Ingenol-3-angelate for the desired time.

  • Fix the cells with fixation solution.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking solution.

  • Incubate with the primary antibody against the PKC isoform.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize the subcellular localization of the PKC isoform using a microscope. Compare the distribution in treated versus untreated cells.

Conclusion

This compound, through its active Ingenol-3-angelate core, is a powerful modulator of cellular signal transduction. Its primary mechanism of action involves the activation of a broad range of PKC isoforms, which in turn orchestrates a complex downstream signaling network. The differential activation and inhibition of pathways like NF-κB, MAPK/ERK, and PI3K/AKT underscore its potential as a therapeutic agent, particularly in oncology. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate and harness the therapeutic potential of this intriguing natural product derivative.

References

An In-Depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate Derivatives and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the preparation of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent activator of Protein Kinase C (PKC) that has been approved for the topical treatment of actinic keratosis. The ingenane (B1209409) diterpenoid core structure, present in these compounds, has garnered significant interest in the scientific community for its potential in oncology and immunology. This technical guide provides a comprehensive overview of this compound, its derivatives, and analogues, with a focus on their synthesis, biological activity, and mechanisms of action. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Structure and Key Derivatives

The foundational structure is the tetracyclic diterpenoid ingenol. This compound is a protected form of Ingenol-3-angelate, where the 5- and 20-hydroxyl groups are protected as an acetonide. This protection strategy is crucial for the selective angeloylation at the 3-hydroxyl position during synthesis. The primary derivative of interest is Ingenol-3-angelate (PEP005), which is the biologically active form. Another notable analogue is 20-O-acetyl-ingenol-3-angelate, which has been synthesized to explore structure-activity relationships.

Quantitative Biological Activity

While this compound is primarily a synthetic intermediate and its biological activity is not extensively reported, the activity of its deprotected form, Ingenol-3-angelate (PEP005), and its analogues has been well-characterized.

Table 1: In Vitro Inhibitory Activity of Ingenol-3-angelate (PEP005) against various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
WEHI-231B-cell lymphoma1.41 ± 0.255
HOP-92Non-small cell lung cancer3.24 ± 2.01
Colo-205Colon cancer11.9 ± 1.307

Table 2: Binding Affinity (Ki) of Ingenol-3-angelate (PEP005) for Protein Kinase C (PKC) Isoforms

PKC IsoformKi (nM)
PKC-α0.3
PKC-β0.105
PKC-γ0.162
PKC-δ0.376
PKC-ε0.171

Mechanism of Action: Signaling Pathways

Ingenol-3-angelate exerts its biological effects primarily through the activation of Protein Kinase C (PKC) isoforms. This activation triggers downstream signaling cascades, most notably the NF-κB pathway, leading to apoptosis in cancer cells.

PKC_NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol-3-angelate Ingenol-3-angelate PKC PKC Ingenol-3-angelate->PKC Activates IKK IKK Complex PKC->IKK Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Gene Target Genes (e.g., Pro-apoptotic) NFkB_n->Gene Transcription Apoptosis Apoptosis Gene->Apoptosis Induces

Figure 1: Ingenol-3-angelate induced PKC-NF-κB signaling pathway leading to apoptosis.

Experimental Protocols

Semi-synthesis of Ingenol-3-angelate from Ingenol

This protocol involves the protection of ingenol, followed by angeloylation and deprotection.

Synthesis_Workflow Ingenol Ingenol Protection Protection of 5,20-diols Ingenol->Protection Acetonide Ingenol-5,20-acetonide Protection->Acetonide Angeloylation Angeloylation at C3 Acetonide->Angeloylation Protected_Angelate Ingenol-5,20-acetonide -3-O-angelate Angeloylation->Protected_Angelate Deprotection Deprotection Protected_Angelate->Deprotection Final_Product Ingenol-3-angelate Deprotection->Final_Product

Figure 2: Workflow for the semi-synthesis of Ingenol-3-angelate.

Protocol:

  • Protection of Ingenol:

    • Dissolve Ingenol in anhydrous acetone.

    • Add 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ingenol-5,20-acetonide.

  • Angeloylation:

    • Dissolve Ingenol-5,20-acetonide in anhydrous dichloromethane.

    • Add angelic anhydride (B1165640) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

  • Deprotection:

    • Dissolve this compound in a mixture of acetic acid and water.

    • Heat the reaction mixture at 60°C for several hours, monitoring by TLC.

    • Once the reaction is complete, cool to room temperature and neutralize with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield Ingenol-3-angelate.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of ingenol derivatives on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the ingenol derivative (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Protein Kinase C (PKC) Binding Assay

This competitive binding assay measures the affinity of ingenol derivatives for PKC isoforms.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified PKC isoform, phosphatidylserine, and [³H]-phorbol 12,13-dibutyrate ([³H]PDBu) in a suitable buffer.

  • Compound Addition: Add increasing concentrations of the ingenol derivative to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Separation of Bound and Free Ligand: Separate the bound [³H]PDBu from the free ligand using a filtration method (e.g., through a glass fiber filter).

  • Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the ingenol derivative that inhibits 50% of the specific binding of [³H]PDBu (IC50) and calculate the Ki value.

Western Blot Analysis for PKC Activation

This protocol is used to detect the phosphorylation of PKC as an indicator of its activation.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the ingenol derivative for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for phosphorylated PKC (or a downstream target) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Analyze the band intensities to determine the level of PKC phosphorylation relative to a loading control (e.g., β-actin).

Structure-Activity Relationship (SAR)

The biological activity of ingenol derivatives is highly dependent on their structure. The angelate ester at the C3 position is critical for activity. Modifications at other positions, such as the C20, can influence stability and potency. For instance, 20-O-acetylation has been shown to increase the cytotoxic activity of Ingenol-3-angelate in some cancer cell lines. The free hydroxyl groups at C5 and C20 are also important for the interaction with PKC.

Conclusion

This compound is a vital intermediate in the synthesis of the potent anti-cancer agent Ingenol-3-angelate. Understanding the chemistry, biological activity, and mechanisms of action of these ingenane diterpenoids is crucial for the development of new therapeutics. This guide provides a foundational resource for researchers in this field, offering detailed protocols and data to facilitate further investigation and drug discovery efforts.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are general guidelines and may require optimization for specific applications. Always follow appropriate laboratory safety procedures.

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of Ingenol-5,20-acetonide-3-O-angelate, a key intermediate in the semi-synthesis of Ingenol (B1671944) 3-angelate (Ingenol Mebutate, PEP005). Ingenol Mebutate is a potent activator of Protein Kinase C (PKC) and is the active ingredient in the topical medication Picato®, used for the treatment of actinic keratosis.

The synthesis of this compound involves a two-step process starting from Ingenol: (1) selective protection of the C5 and C20 hydroxyl groups as an acetonide, followed by (2) esterification of the C3 hydroxyl group with angelic acid.

Chemical Information
Compound NameThis compound
Molecular Formula C₂₈H₃₈O₆
Molecular Weight 470.6 g/mol [1]
CAS Number 87980-68-5[1][2]
Chemical Structure (Image of the chemical structure of this compound can be found in public chemical databases)

Experimental Protocols

Part 1: Synthesis of Ingenol-5,20-acetonide

This protocol describes the selective protection of the C5 and C20 hydroxyl groups of ingenol using 2,2-dimethoxypropane.

Materials:

  • Ingenol

  • 2,2-Dimethoxypropane

  • Acetone (B3395972) (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Dissolve ingenol in anhydrous acetone and add an excess of 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ingenol-5,20-acetonide.

  • Purify the crude product by flash column chromatography.

Part 2: Synthesis of this compound

This protocol details the esterification of the C3 hydroxyl group of Ingenol-5,20-acetonide with angelic acid. A high-yielding method has been reported for a similar coupling reaction, which can be adapted for this synthesis[3].

Materials:

  • Ingenol-5,20-acetonide

  • Angelic acid

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agents like EDC/DMAP

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Solvents for extraction and chromatography

Procedure:

  • Dissolve Ingenol-5,20-acetonide and angelic acid in anhydrous DCM.

  • Add the coupling agent (e.g., DCC) to the solution at 0 °C.

  • If using EDC, add a catalytic amount of DMAP (4-Dimethylaminopyridine).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield this compound.

Quantitative Data

The following table summarizes representative yields for the key synthetic steps. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepReactionReagents/CatalystsReported Yield
1 Acetonide Protection2,2-Dimethoxypropane, p-TsOH>90% (Typical for this type of protection)
2 AngeloylationAngelic acid, Coupling Agent~94% (Analogous coupling reaction)[3]
3 Deprotection (to Ingenol 3-angelate)Aqueous Hydrochloric Acid~69%[3]

Purification Protocols

Flash Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The exact gradient should be determined by TLC analysis.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is generally suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water is a common choice.

  • Detection: UV detection at a wavelength where the angelate moiety absorbs (around 210-230 nm).

Signaling Pathway and Experimental Workflow Diagrams

The final product, Ingenol 3-angelate (after deprotection of this compound), is a known activator of the Protein Kinase C (PKC) pathway, which leads to downstream activation of the MEK/ERK signaling cascade.

G Simplified Synthesis Workflow Ingenol Ingenol Acetonide Ingenol-5,20-acetonide Ingenol->Acetonide  Acetonide  Protection Target This compound Acetonide->Target  Angeloylation  (Esterification) Final Ingenol 3-angelate (Ingenol Mebutate) Target->Final  Deprotection  (Acid Hydrolysis)

Caption: Synthesis workflow for Ingenol 3-angelate.

G Ingenol Mebutate Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IngenolMebutate Ingenol Mebutate PKC PKC Activation IngenolMebutate->PKC MEK MEK PKC->MEK Activates ERK ERK MEK->ERK Phosphorylates GeneExpression Altered Gene Expression ERK->GeneExpression Translocates to Nucleus CellularEffects Cellular Effects (e.g., Apoptosis) GeneExpression->CellularEffects

Caption: PKC/MEK/ERK signaling pathway activated by Ingenol Mebutate.

References

Application Notes and Protocols for In Vitro Cell Culture Assays of Ingenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A- Introduction

Ingenol-5,20-acetonide-3-O-angelate is a natural diterpenoid. This document provides detailed application notes and protocols for the in vitro evaluation of ingenol (B1671944) derivatives, with a primary focus on the well-studied analog, Ingenol-3-angelate (also known as PEP005 or ingenol mebutate), due to the limited specific data available for this compound. The provided methodologies and data serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the cytotoxic and apoptotic effects of this class of compounds in cancer cell lines.

Ingenol-3-angelate is a potent activator of Protein Kinase C (PKC), particularly the delta isoform (PKCδ)[1][2]. Activation of PKCδ by ingenol derivatives triggers a cascade of downstream signaling events, including the activation of the Ras/Raf/MAPK pathway and inhibition of the PI3K/AKT signaling pathway, ultimately leading to cell cycle arrest and apoptosis in various cancer cell lines[3]. These compounds have shown significant anti-leukemic and anti-tumor effects in preclinical studies[1][4][5].

The following sections detail the cytotoxic effects of Ingenol-3-angelate across different cancer cell lines, provide step-by-step protocols for key in vitro assays, and illustrate the associated signaling pathways and experimental workflows.

B- Data Presentation: Cytotoxicity of Ingenol-3-angelate (PEP005)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ingenol-3-angelate (PEP005) in various cancer cell lines, as determined by in vitro cytotoxicity assays. This data highlights the potent anti-proliferative activity of this ingenol derivative.

Cell LineCancer TypeIC50 (nM)Reference
Colo205Colon Cancer10[6]
K562Chronic Myeloid LeukemiaData not specified in nM, but showed high cytotoxicity[7]
HL-60Acute Myeloid LeukemiaPotent at nanomolar concentrations[1]
Primary AML cellsAcute Myeloid LeukemiaPotent at nanomolar concentrations[1]
Melanoma cell linesMelanomaEffective in the nanomolar to micromolar range[4]
CTCL cell lines (HuT-78, HH)Cutaneous T-Cell LymphomaShowed significant apoptosis[8]

C- Experimental Protocols

The following are detailed protocols for assessing the in vitro effects of ingenol derivatives on cancer cells. These are based on standard methodologies and studies conducted with Ingenol-3-angelate.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or other ingenol derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the ingenol derivative in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Ingenol derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the ingenol derivative at various concentrations for a specified time (e.g., 24-48 hours).

  • Harvest the cells (including floating cells from the supernatant) and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Ingenol derivative

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the ingenol derivative as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Cancer cell lines

  • Ingenol derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKCδ, anti-p-PKCδ, anti-ERK, anti-p-ERK, anti-Akt, anti-p-Akt, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the ingenol derivative for the desired time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

D- Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture 1. Seed Cancer Cells in Multi-well Plates treatment 2. Treat with Ingenol Derivative cell_culture->treatment viability 3a. Cell Viability (MTT Assay) treatment->viability apoptosis 3b. Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle 3c. Cell Cycle (PI Staining) treatment->cell_cycle western_blot 3d. Protein Analysis (Western Blot) treatment->western_blot ic50 4a. IC50 Determination viability->ic50 flow_cytometry 4b. Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry protein_quant 4c. Protein Quantification western_blot->protein_quant

Caption: Experimental workflow for in vitro evaluation of ingenol derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ingenol Ingenol Derivative pkc_delta PKCδ ingenol->pkc_delta activates ras_raf Ras/Raf/MEK/ERK (MAPK Pathway) pkc_delta->ras_raf activates pi3k_akt PI3K/Akt Pathway pkc_delta->pi3k_akt inhibits apoptosis Apoptosis ras_raf->apoptosis cell_cycle_arrest Cell Cycle Arrest ras_raf->cell_cycle_arrest pi3k_akt->apoptosis suppresses

Caption: Proposed signaling pathway of ingenol derivatives in cancer cells.

References

Application Notes and Protocols for Ingenol Derivatives in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) mebutate (PEP005 or ingenol-3-angelate), a diterpene ester from the sap of Euphorbia peplus, and its synthetic derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI), have demonstrated potent anti-cancer properties by inducing apoptosis and necrosis in various cancer cell lines.[1][2] While specific data for Ingenol-5,20-acetonide-3-O-angelate is limited, the information presented herein for these closely related ingenol esters provides a strong foundation for research into the apoptotic potential of this class of compounds. These notes summarize the key signaling pathways involved and provide detailed protocols for assessing apoptosis.

The primary mechanism of action for these ingenol derivatives involves the activation of Protein Kinase C (PKC) isoenzymes, particularly PKCδ.[1][2] This activation triggers downstream signaling cascades that ultimately lead to cell cycle arrest and programmed cell death.

Data Summary: Efficacy of Ingenol Derivatives in Inducing Cell Death

The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of ingenol mebutate and its derivative AAI on different cancer cell lines.

Table 1: Induction of Apoptosis and Necrosis by 3-O-angeloyl-20-O-acetyl ingenol (AAI) in K562 Cells

TreatmentConcentration (nM)Incubation Time (h)Apoptotic Cells (%)Necrotic Cells (%)
Control0181.640.16
AAI2501810.6-
AAI500189.76.59

Data extracted from a study on chronic myeloid leukemia (K562) cells.[1]

Table 2: Induction of Apoptosis by Ingenol-3-angelate (I3A) in Human Melanoma Cells

Cell LineTreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)
HT144Control0--
HT144I3A124.66.8
HT144I3A527.522.4

Data from a study on the effects of I3A on human melanoma cells.[3]

Signaling Pathways

Ingenol derivatives modulate several key signaling pathways to induce apoptosis in cancer cells. The primary pathways affected are the PKCδ, MAPK/ERK, PI3K/AKT, and JAK/STAT3 pathways.

Key Signaling Events:
  • PKCδ Activation: Ingenol derivatives are potent activators of PKCδ.[1][2] Upon activation, PKCδ translocates to different cellular compartments, including the nucleus and mitochondria, to initiate pro-apoptotic signals.[2][4]

  • MAPK/ERK Pathway Activation: Activation of PKCδ can lead to the phosphorylation and activation of the ERK1/2 MAP kinases.[1]

  • PI3K/AKT Pathway Inhibition: These compounds have been shown to inhibit the activation of AKT, a key survival kinase.[1][4]

  • JAK/STAT3 Pathway Inhibition: AAI has been demonstrated to inhibit the JAK/STAT3 signaling pathway.[1]

  • NF-κB Signaling Downregulation: Ingenol-3-angelate has been shown to induce apoptosis in human melanoma cells by downregulating NF-κB signaling.[3]

  • Mitochondrial Involvement: The induction of apoptosis by ingenol derivatives is associated with the disruption of the mitochondrial membrane potential and involves the intrinsic apoptosis pathway through the activation of caspase-9 and caspase-3.[1][3]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Ingenol Ingenol Derivative PKCd PKCδ Ingenol->PKCd activates PI3K PI3K Ingenol->PI3K inhibits JAK JAK Ingenol->JAK inhibits NFkB NF-κB (inactivated) Ingenol->NFkB inhibits RasRaf Ras/Raf PKCd->RasRaf activates Bid Bid PKCd->Bid cleaves ERK ERK1/2 RasRaf->ERK activates Apoptosis Apoptosis ERK->Apoptosis AKT AKT (inactivated) PI3K->AKT STAT3 STAT3 (inactivated) JAK->STAT3 tBid t-Bid Bid->tBid Mito Disrupted Membrane Potential tBid->Mito Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp3->Apoptosis

Caption: Signaling pathway of ingenol derivatives inducing apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of ingenol derivatives on cancer cells.

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., K562, HT144) Treatment 2. Treatment (Ingenol Derivative) CellCulture->Treatment AnnexinV 3a. Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV MitoPotential 3b. Mitochondrial Membrane Potential Assay Treatment->MitoPotential Caspase 3c. Caspase Activity Assay Treatment->Caspase WesternBlot 3d. Western Blotting Treatment->WesternBlot Quantification 4. Quantification of Apoptosis & Protein Levels AnnexinV->Quantification MitoPotential->Quantification Caspase->Quantification WesternBlot->Quantification

Caption: General workflow for assessing apoptosis induced by ingenol derivatives.

Cell Culture and Treatment
  • Cell Seeding: Seed cancer cells (e.g., K562, HT144) in appropriate culture plates at a density that allows for logarithmic growth during the treatment period.

  • Adherence/Recovery: Allow cells to adhere (for adherent cell lines) or recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Prepare stock solutions of the ingenol derivative in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Replace the existing medium with the treatment medium. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired time points (e.g., 18, 24, 48 hours).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Harvesting:

    • For suspension cells (e.g., K562), gently collect the cells by centrifugation.

    • For adherent cells (e.g., HT144), detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Collect all cells, including those floating in the medium, as apoptotic cells may detach.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses a cationic dye like JC-10 to assess the mitochondrial membrane potential, which is disrupted during apoptosis.

Materials:

  • JC-10 dye

  • PBS

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Preparation: Harvest and wash cells as described in the Annexin V protocol.

  • Staining: Resuspend the cells in the culture medium containing the desired concentration of the ingenol derivative. Add JC-10 dye to the cell suspension and incubate at 37°C for 15-30 minutes.

  • Washing: Centrifuge the cells and wash with an appropriate buffer (e.g., PBS) to remove the excess dye.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-10 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-10 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

Materials:

  • Caspase-3/7 Activity Assay Kit (e.g., with a fluorogenic substrate like Z-DEVD-R110)

  • Lysis Buffer

  • Assay Buffer

  • Fluorometric plate reader

Protocol:

  • Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's instructions to release the cellular contents, including caspases.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase substrate and assay buffer.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence intensity corresponds to an increase in caspase activity.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the changes in protein expression relative to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for Studying PKC Signaling with Ingenol-5,20-acetonide-3-O-angelate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Protein Kinase C (PKC) family of serine/threonine kinases are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Dysregulation of PKC signaling is implicated in various diseases, making PKC isoforms attractive therapeutic targets. The ingenol (B1671944) family of diterpenoid esters, derived from the plant Euphorbia peplus, represents a class of potent PKC activators.

This document provides detailed application notes and protocols for utilizing ingenol compounds to study PKC signaling. While direct biological activity data for Ingenol-5,20-acetonide-3-O-angelate is limited as it is primarily known as a key intermediate in the semi-synthesis of Ingenol Mebutate, we will focus on the well-characterized analog, Ingenol Mebutate (PEP005, ingenol-3-angelate) , as a representative tool. The methodologies described herein are broadly applicable to the characterization of novel PKC modulators.

Ingenol Mebutate is a potent activator of classical and novel PKC isoforms, with a particular emphasis on PKCδ.[1][2] Its activation of PKC triggers downstream signaling cascades, most notably the Ras/Raf/MEK/ERK pathway, leading to a range of cellular effects from apoptosis in cancer cells to immune modulation.[3][4][5]

Compound Information and Data Presentation

This compound is a protected derivative of ingenol, designed to facilitate the regioselective esterification at the C3 position during the synthesis of Ingenol Mebutate.[6][7] The acetonide group protects the C5 and C20 hydroxyl groups. While this compound is structurally similar to active ingenol esters, its own pharmacological profile as a PKC activator is not extensively documented in publicly available literature. Therefore, Ingenol Mebutate serves as the primary reference compound for biological activity.

Quantitative Data for Ingenol Mebutate (PEP005)
ParameterPKC IsoformValue (nM)Cell LineIC50 (nM)
Ki PKC-α0.3WEHI-2311.41 ± 0.255
PKC-β0.105HOP-923.24 ± 2.01
PKC-γ0.162Colo20511.9 ± 1.307
PKC-δ0.376
PKC-ε0.171

Data compiled from Medchemexpress. The Ki values represent the binding affinity to the respective PKC isoforms.

Visualizing Structural Relationships

The following diagram illustrates the relationship between ingenol, its acetonide-protected intermediate, and the final active compound, Ingenol Mebutate.

G Ingenol Ingenol Acetonide Ingenol-5,20-acetonide Ingenol->Acetonide Acetonide Protection Target This compound Acetonide->Target Angeloylation at C3 Active Ingenol Mebutate (ingenol-3-angelate) Target->Active Deprotection G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC Ras Ras PKC->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Response Cellular Responses (Apoptosis, Cytokine Release) TF->Response Regulates Gene Expression Ingenol Ingenol Mebutate Ingenol->PKC Activates G start Compound Preparation (e.g., this compound) invitro In Vitro Kinase Assay (Direct PKC Activation?) start->invitro cell_based Cell-Based Assays start->cell_based end Data Analysis & Conclusion invitro->end target Target Engagement (CETSA) cell_based->target downstream Downstream Signaling (Western Blot for p-ERK) cell_based->downstream functional Functional Outcomes (MTT for Cell Viability) cell_based->functional target->end downstream->end functional->end

References

Application Notes and Protocols for Ingenol Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo animal model studies for "Ingenol-5,20-acetonide-3-O-angelate" are not extensively available in the public domain. The following information is a comprehensive summary of the closely related and well-studied compound, Ingenol-3-angelate (I3A, also known as PEP005 or Ingenol (B1671944) Mebutate) , which is a potent Protein Kinase C (PKC) agonist. The protocols and data presented are derived from studies on Ingenol-3-angelate and are intended to serve as a foundational guide for researchers investigating related ingenol esters.

Introduction

Ingenol-3-angelate is a diterpene ester isolated from the sap of Euphorbia peplus. It is a well-characterized activator of Protein Kinase C (PKC) isoforms and has demonstrated significant anti-tumor activity in various preclinical models, particularly in the context of skin cancer. Its mechanism of action is primarily attributed to the induction of localized inflammation and direct cytotoxic effects on cancer cells.

In Vivo Anti-Tumor Activity of Ingenol-3-angelate

Ingenol-3-angelate has been evaluated in several murine models of cancer, demonstrating efficacy through topical application.

Table 1: Summary of In Vivo Efficacy of Topical Ingenol-3-angelate

Animal ModelCancer TypeDosing RegimenKey OutcomesReference
Nude MiceSubcutaneous PAM212 (mouse SCC) and B16 (mouse melanoma) xenograftsSingle topical application of 25 nmolInhibition of tumor growth, induction of subcutaneous hemorrhage and vascular damage.[1][1]
Nude MiceHuman melanoma xenograftsNot specifiedPreclinical activity against human melanoma xenografts.[2][2]
Mice7,12-Dimethylbenz(a)anthracene (DMBA)-induced skin carcinomaNot specifiedSuppression of skin carcinoma development.[3][3]

Experimental Protocols

Murine Squamous Cell Carcinoma (SCC) and Melanoma Xenograft Model

This protocol outlines the methodology for evaluating the anti-tumor efficacy of topically applied Ingenol-3-angelate in a subcutaneous tumor model.

Protocol:

  • Cell Culture: Mouse squamous cell carcinoma (PAM212) or melanoma (B16) cells are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Female nude mice (e.g., BALB/c nude), 6-8 weeks old, are used.

  • Tumor Implantation: A suspension of 1 x 10^6 PAM212 or B16 cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Drug Formulation and Administration: Ingenol-3-angelate is dissolved in an appropriate vehicle (e.g., acetone). A single dose of 25 nmol is applied topically to the skin overlying the tumor.

  • Efficacy Assessment:

    • Tumor growth is monitored for a specified period (e.g., 14-21 days).

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Histopathological analysis of the tumor tissue can be performed to assess for necrosis, apoptosis, and vascular damage.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study.

Workflow Diagram:

G cluster_prep Preparation cluster_animal Animal Procedure cluster_assessment Assessment prep1 Culture PAM212 or B16 cells prep2 Prepare cell suspension (1x10^6 cells/100µL) prep1->prep2 animal1 Subcutaneous injection into nude mice prep2->animal1 animal2 Monitor tumor growth to palpable size animal1->animal2 animal3 Topical application of Ingenol-3-angelate (25 nmol) animal2->animal3 assess1 Monitor tumor volume and animal health animal3->assess1 assess2 Euthanize and excise tumor at endpoint assess1->assess2 assess3 Histopathological analysis assess2->assess3

Experimental workflow for in vivo efficacy testing.

Signaling Pathways

Ingenol-3-angelate's primary mechanism of action involves the activation of Protein Kinase C (PKC), particularly the PKCδ isoform. This activation triggers a cascade of downstream events leading to both direct tumor cell death and an inflammatory response that contributes to tumor clearance.

Signaling Pathway Diagram:

G cluster_cell Tumor Cell / Endothelial Cell cluster_immune Immune Response I3A Ingenol-3-angelate (PEP005) PKC PKC Activation (especially PKCδ) I3A->PKC NFkB NF-κB Activation PKC->NFkB downregulation in some models Apoptosis Apoptosis PKC->Apoptosis Necrosis Necrosis PKC->Necrosis Chemokines Chemokine Release (e.g., IL-8) PKC->Chemokines Adhesion Adhesion Molecule Expression (E-selectin, ICAM-1) PKC->Adhesion COX2 COX-2 Expression NFkB->COX2 inhibition iNOS iNOS Expression NFkB->iNOS inhibition Neutrophil Neutrophil Recruitment Chemokines->Neutrophil Adhesion->Neutrophil ADCC Antibody-Dependent Cellular Cytotoxicity Neutrophil->ADCC

Signaling cascade initiated by Ingenol-3-angelate.

Pathway Description:

  • PKC Activation: Ingenol-3-angelate directly binds to and activates various PKC isoforms, with a notable selectivity for PKCδ.[1][4]

  • Direct Cytotoxicity: At high concentrations, it can induce PKC-independent necrosis of tumor cells. At lower, nanomolar concentrations, it induces PKCδ-dependent apoptosis in susceptible cells like leukemia cells.[4][5]

  • Inflammatory Response:

    • In endothelial cells, PKCδ activation leads to the expression of adhesion molecules (E-selectin, ICAM-1) and the release of chemokines like IL-8.[6] This promotes the recruitment of neutrophils to the tumor site.[6]

    • The recruited neutrophils can then participate in antibody-dependent cellular cytotoxicity (ADCC), contributing to the elimination of residual tumor cells.[4][5]

  • Modulation of NF-κB Signaling: In some cancer models, such as melanoma, Ingenol-3-angelate has been shown to suppress tumor development by downregulating the NF-κB-COX-2 signaling pathway.[3]

Concluding Remarks

The data and protocols derived from studies on Ingenol-3-angelate provide a robust framework for the preclinical evaluation of related ingenol esters like this compound. Researchers should consider the specific chemical properties and potential differences in PKC isoform selectivity of their compound of interest when adapting these protocols. Key areas for investigation include dose-response relationships, the role of different immune cell populations in the anti-tumor response, and potential systemic toxicities.

References

Application Notes and Protocols: Ingenol-5,20-acetonide-3-O-angelate for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a synthetic derivative of ingenol, a diterpenoid isolated from the sap of Euphorbia peplus. It serves as a key intermediate in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005), a potent activator of Protein Kinase C (PKC) with significant applications in dermatological oncology.[1][2] While most preclinical and clinical research focuses on Ingenol-3-angelate due to its biological activity, understanding the properties and handling of its acetonide precursor is crucial for researchers involved in its synthesis, modification, or investigation as a potential pro-drug.

This document provides detailed application notes and protocols relevant to the use of this compound in a preclinical research setting. It is important to note that while data on the direct biological activity of the acetonide is limited, the protocols provided are based on the extensive research conducted on its active counterpart, Ingenol-3-angelate. These methodologies are adaptable for the evaluation of this compound, particularly in comparative studies or following its conversion to the active form.

Compound Information and Properties

A clear distinction between this compound and its more biologically active derivative, Ingenol-3-angelate, is essential for research purposes.

PropertyThis compound Ingenol-3-angelate (Ingenol Mebutate, PEP005)
Molecular Formula C28H38O6C25H34O6
Molecular Weight 470.6 g/mol [3]430.5 g/mol
CAS Number 87980-68-5[3]75567-37-2
Primary Role Synthetic intermediate[1][2]Biologically active compound, PKC activator
Appearance Crystalline solidCrystalline solid

Formulation for Preclinical Research

Proper formulation is critical for achieving reliable and reproducible results in preclinical studies. The following tables provide guidance on the preparation of stock solutions and working formulations for in vitro and in vivo experiments, primarily based on the solubility characteristics of Ingenol-3-angelate. Researchers should perform solubility tests for this compound to confirm optimal formulation parameters.

Stock Solution Preparation

It is recommended to prepare a concentrated stock solution in an organic solvent and store it at low temperatures.

ParameterRecommendation
Recommended Solvents Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Dimethylformamide (DMF)
Solubility Data (for Ingenol-3-angelate) ~5 mg/mL in DMSO, ~10 mg/mL in Ethanol and DMF[4]
Preparation Dissolve the crystalline solid in the chosen solvent by vortexing. Gentle warming to 37°C and sonication can aid in dissolution.[5] Purge the solvent with an inert gas before adding it to the compound to minimize oxidation.
Storage of Stock Solution Store at -20°C for up to 1 month or at -80°C for up to 6 months.[6] Avoid repeated freeze-thaw cycles.
In Vitro Formulation

For cell-based assays, the organic solvent from the stock solution should be diluted to a final concentration that is non-toxic to the cells (typically <0.5%).

ParameterRecommendation
Working Solution Preparation Further dilute the stock solution in an appropriate aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium.
Aqueous Solubility (for Ingenol-3-angelate) Approximately 0.5 mg/mL in PBS (pH 7.2).[4]
Important Considerations Prepare fresh aqueous solutions daily.[4] Ensure the final concentration of the organic solvent is minimal and does not affect experimental outcomes.
In Vivo Formulation (Topical Application)

For animal studies involving topical administration, Ingenol-3-angelate has been formulated in simple organic solvents.

ParameterRecommendation
Vehicle Acetone
Reported Application Topical administration on the skin of nude mice.[7]
Procedure Dissolve the compound in the vehicle to the desired concentration.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of compounds like Ingenol-3-angelate. These can be adapted for this compound.

Cell Viability and Proliferation Assay (MTT/WST-1)

This protocol is used to determine the effect of the compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) for 24-72 hours.

  • Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis and necrosis.

Methodology:

  • Cell Treatment: Treat cells with the test compound for the desired time period.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Protein Kinase C (PKC) Pathway Activation

This protocol is used to detect changes in the expression and phosphorylation of proteins in the PKC signaling pathway.

Methodology:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of PKC isoforms (e.g., PKCδ, PKCα), and downstream targets like ERK.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Ingenol-3-angelate Induced Signaling Pathway

Ingenol-3-angelate (PEP005) primarily functions as a modulator of Protein Kinase C (PKC) isoforms.[6] Its activation of specific PKC isoforms leads to downstream effects on cell survival and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ingenol-3-angelate Ingenol-3-angelate PKC_delta PKCδ Ingenol-3-angelate->PKC_delta Activates PKC_alpha PKCα Ingenol-3-angelate->PKC_alpha Inhibits Ras_Raf_MAPK Ras/Raf/MAPK Pathway PKC_delta->Ras_Raf_MAPK Activates PI3K_AKT PI3K/AKT Pathway PKC_alpha->PI3K_AKT Activates (Inhibition of PKCα reduces this) Apoptosis Apoptosis Ras_Raf_MAPK->Apoptosis PI3K_AKT->Apoptosis Inhibits

Caption: Ingenol-3-angelate signaling cascade.

General Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for the initial in vitro characterization of a compound like this compound.

G start Start: Compound (this compound) prep Stock Solution Preparation (DMSO) start->prep treatment Treatment with Compound Dilutions prep->treatment cell_culture Cell Culture (e.g., Cancer Cell Lines) cell_culture->treatment viability Cell Viability Assay (MTT / WST-1) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis western Western Blot Analysis (PKC Pathway Proteins) treatment->western analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis western->analysis

Caption: Workflow for in vitro compound testing.

Conclusion

While this compound is primarily a synthetic precursor, its proper handling and formulation are essential for the synthesis of the biologically active Ingenol-3-angelate. The provided protocols, based on the extensive research on Ingenol-3-angelate, offer a robust framework for researchers to investigate the biological effects of this class of compounds. It is imperative to consider the potential for this compound to act as a pro-drug and to design experiments that can elucidate its direct effects, if any, versus those of its more potent derivative. Researchers should always begin with small-scale solubility and stability tests for this compound before proceeding with large-scale preclinical experiments.

References

Application Notes and Protocols for Ingenol-3-Angelate in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific dosage and administration data were found for "Ingenol-5,20-acetonide-3-O-angelate" in mice. The following information is based on the closely related and extensively studied compound, Ingenol-3-angelate (I3A, PEP005) , and should be used as a reference for designing experiments with related ingenol (B1671944) esters.

Introduction

Ingenol-3-angelate (I3A), a diterpene ester extracted from the sap of Euphorbia peplus, is a potent activator of Protein Kinase C (PKC).[1][2][3] It has been investigated for its anti-cancer properties, particularly in skin cancer models, where it induces apoptosis and inflammation.[1][4] I3A's mechanism of action involves the modulation of several signaling pathways, including the PKC, Ras/Raf/MAPK, and NF-κB pathways, leading to apoptosis and inhibition of tumor growth.[1][2][5]

Data Presentation

Animal ModelCompoundDosageAdministration RouteVehicleTreatment ScheduleApplicationReference
Nude MiceIngenol-3-angelate (Ing3A)25 nmolTopicalAcetone (B3395972)Single dosePKC activation study[3]
ICR MiceIngenol-3-angelate (I3A)25 nmolTopical100 µl Sesame OilDaily for 16 weeksDMBA-induced skin carcinogenesis[1]
ICR MiceIngenol-3-angelate (I3A)50 nmolTopical100 µl Sesame OilDaily for 16 weeksDMBA-induced skin carcinogenesis[1]
Nude MiceIngenol-3-angelate (Ing3A)25 nmolTopicalAcetoneNot specifiedTumor xenograft (B16 melanoma)[3]

Experimental Protocols

Objective: To evaluate the effect of topical Ingenol-3-angelate on the development of skin tumors induced by 7,12-Dimethylbenz[a]anthracene (DMBA).

Materials:

  • Ingenol-3-angelate (I3A)

  • 7,12-Dimethylbenz[a]anthracene (DMBA)

  • Sesame oil (vehicle)

  • Acetone (vehicle for DMBA)

  • Female ICR mice (6 weeks old)

  • Electric clippers

  • Pipettes

Procedure:

  • House female ICR mice under controlled temperature (25 ± 3°C) and humidity (55 ± 5%) with a 12-hour light/dark cycle. Provide standard laboratory chow and water ad libitum.

  • Shave the dorsal skin of the mice using electric clippers.

  • Randomly divide the mice into four groups:

    • Group 1: Vehicle control (Sesame oil)

    • Group 2: DMBA + Vehicle control (Sesame oil)

    • Group 3: DMBA + 25 nmol I3A in 100 µl sesame oil

    • Group 4: DMBA + 50 nmol I3A in 100 µl sesame oil

  • Tumor Initiation: Topically apply a single dose of DMBA (100 µg in 100 µl acetone) to the shaved dorsal skin of mice in Groups 2, 3, and 4.

  • Treatment: One week after DMBA application, begin topical treatment with either vehicle or I3A according to the group assignments. Apply the treatment daily for 16 weeks.

  • Monitoring: Observe the mice weekly for the appearance of palpable tumors. Record the number and size of tumors for each mouse.

  • Endpoint: At the end of the 16-week treatment period, euthanize the mice by CO₂ inhalation. Excise the tumors and surrounding skin for further analysis (e.g., histopathology, western blotting).

Expected Outcome: Ingenol-3-angelate treatment is expected to suppress the growth of skin tumors in a dose-dependent manner.[1]

Objective: To determine if topical application of Ingenol-3-angelate activates Protein Kinase C (PKC) in mouse skin.

Materials:

  • Ingenol-3-angelate (Ing3A)

  • Acetone (vehicle)

  • Nude mice

  • Liquid nitrogen

  • Protein extraction buffer

  • Antibodies for Western blotting (e.g., anti-P-PKC-pan, anti-β-actin)

Procedure:

  • Acclimatize nude mice to standard housing conditions.

  • Topically apply a single dose of 25 nmol of Ingenol-3-angelate dissolved in acetone to the dorsal skin of the mice. Use an acetone-only control group.

  • After 30 minutes, euthanize the mice and excise the treated skin area.

  • Immediately snap-freeze the skin samples in liquid nitrogen.

  • Homogenize the frozen skin samples and extract proteins using a suitable lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform Western blot analysis to detect the levels of phosphorylated PKC (P-PKC) and other downstream targets like phosphorylated MEK1/2. Use β-actin as a loading control.

Expected Outcome: A single topical application of Ingenol-3-angelate is expected to induce the phosphorylation of PKC isoforms in mouse skin, indicating PKC activation.[3]

Mandatory Visualization

Ingenol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol-3-angelate Ingenol-3-angelate PKC PKC Ingenol-3-angelate->PKC activates Ras Ras PKC->Ras activates IKK IKK PKC->IKK activates AKT AKT PKC->AKT inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis promotes IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Gene_Expression Gene Expression (COX-2, iNOS) NF-κB_nuc->Gene_Expression regulates

Caption: Signaling pathway of Ingenol-3-angelate in cancer cells.

Experimental_Workflow start Start: Animal Model Selection (e.g., ICR mice) shaving Dorsal Skin Shaving start->shaving grouping Randomization into Treatment Groups shaving->grouping initiation Tumor Initiation (e.g., DMBA application) grouping->initiation treatment Topical Treatment (Vehicle or Ingenol-3-angelate) initiation->treatment monitoring Weekly Tumor Monitoring (Number and Size) treatment->monitoring endpoint Endpoint: Euthanasia and Sample Collection monitoring->endpoint analysis Downstream Analysis (Histopathology, Western Blot, etc.) endpoint->analysis

Caption: Experimental workflow for in vivo skin carcinogenesis studies.

References

Application Notes and Protocols: Ingenol-5,20-acetonide-3-O-angelate in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944), a tetracyclic diterpenoid. While specific high-throughput screening (HTS) data for this particular acetonide derivative is not widely published, its structural analog, ingenol mebutate (Ingenol-3-angelate, PEP005), is a well-characterized compound with known applications in HTS. Ingenol mebutate is a potent activator of Protein Kinase C (PKC) isoforms and has been approved for the topical treatment of actinic keratosis.[1][2][3] This document will leverage the extensive data on ingenol mebutate to provide detailed application notes and protocols relevant to the use of ingenol-related compounds, such as this compound, in high-throughput screening campaigns. The primary mechanism of action for these compounds revolves around the activation of the PKC signaling pathway, which can be harnessed for various screening assays.[1][4][5]

Mechanism of Action: Protein Kinase C (PKC) Activation

Ingenol mebutate and its analogs are known to be potent activators of several PKC isoforms, including both classical (α, β) and novel (δ, ε) isoforms.[6][7] Activation of PKC triggers a cascade of downstream signaling events that can lead to various cellular outcomes, including apoptosis, inflammation, and modulation of cell surface protein expression.[1][5][8] For instance, ingenol mebutate has been shown to induce apoptosis in leukemia cell lines and primary acute myeloid leukemia (AML) cells.[1][5] The activation of PKCδ is particularly implicated in these apoptotic effects.[4][8] Furthermore, activation of PKCα by ingenol-3-angelate has been demonstrated to upregulate the expression of the B7-H3 (CD276) antigen on the surface of cancer cells.[9][10]

Signaling Pathway Diagram

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol_Compound This compound PKC Protein Kinase C (PKC) (e.g., PKCα, PKCδ) Ingenol_Compound->PKC Activation Downstream_Effectors Downstream Effectors (e.g., MAPK, NF-κB) PKC->Downstream_Effectors Phosphorylation Cascade Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Activation Gene_Expression Modulation of Gene Expression (e.g., ↑ B7-H3) Transcription_Factors->Gene_Expression Cellular_Responses Cellular Responses: - Apoptosis - Inflammation - Upregulation of Surface Antigens Gene_Expression->Cellular_Responses HCS_Workflow Start Start Cell_Seeding Seed LM7 cells into 384-well plates Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Addition Add this compound (or library compounds) Incubation1->Compound_Addition Incubation2 Incubate for 48 hours Compound_Addition->Incubation2 Fixation Fix cells with 4% PFA Incubation2->Fixation Permeabilization Permeabilize and block Fixation->Permeabilization Primary_Ab Incubate with anti-B7-H3 primary antibody Permeabilization->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody and DAPI Primary_Ab->Secondary_Ab Imaging Acquire images using a high-content imaging system Secondary_Ab->Imaging Analysis Analyze images to quantify B7-H3 expression per cell Imaging->Analysis End End Analysis->End Viability_Assay_Workflow Start Start Cell_Seeding Seed AML cells into 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of This compound Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation Reagent_Addition Add CellTiter-Glo® or Caspase-Glo® 3/7 reagent Incubation->Reagent_Addition Incubation_Reagent Incubate as per manufacturer's instructions Reagent_Addition->Incubation_Reagent Measurement Measure luminescence or fluorescence Incubation_Reagent->Measurement Data_Analysis Calculate IC50 or EC50 values Measurement->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Ingenol-5,20-acetonide-3-O-angelate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ingenol-5,20-acetonide-3-O-angelate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of Ingenol-5,20-acetonide (Protection Step)

Potential CauseSuggested Solution
Incomplete reaction - Ensure the starting ingenol (B1671944) is dry. Anhydrous conditions are crucial. - Extend the reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC). - Use a freshly opened or purified solvent (acetone).
Degradation of starting material - Perform the reaction at room temperature as specified. Avoid heating unless literature suggests it for a specific analogue.
Inefficient catalysis - Pyridinium (B92312) p-toluenesulfonate (PPTS) is a mild acid catalyst. If the reaction is sluggish, consider using a slightly stronger but non-degrading acid catalyst. However, exercise caution as stronger acids can cause side reactions.
Difficult purification - Ensure proper loading of the crude product onto the silica (B1680970) gel column. Dry loading can sometimes improve separation. - Optimize the solvent system for column chromatography to ensure good separation of the product from unreacted ingenol and any side products.

Issue 2: Formation of Ingenol-5,20-acetonide-3-O-tigliate (Isomerization during Angeloylation)

Potential CauseSuggested Solution
Isomerization of angelic acid or the angeloyl group - Use a high-purity source of angelic acid. - Employ stereoconservative angeloylation methods. The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst is generally effective, but minimizing reaction time is key.[1] - Avoid high temperatures and prolonged reaction times, which can promote isomerization to the more thermodynamically stable tiglate form.[2]
Reaction conditions favoring isomerization - Ensure the reaction is run at room temperature.[1] - Once the reaction is complete as per TLC analysis, proceed with the work-up and purification promptly.

Issue 3: Low Yield of this compound (Angeloylation Step)

Potential CauseSuggested Solution
Inefficient acylation - Ensure all reagents (Ingenol-5,20-acetonide, angelic acid, DMAP) are of high purity and are used in the correct stoichiometric ratios. A slight excess of angelic acid and DMAP is typically used.[1] - Use an appropriate solvent. Toluene (B28343) has been reported to be effective.[1]
Side reactions - The hydroxyl group at C-3 of ingenol is sterically hindered. Inefficient acylation can lead to unreacted starting material. Ensure adequate reaction time. - DMAP is a nucleophilic catalyst; ensure the reaction environment is free from other nucleophiles that could compete with the alcohol.[3]
Product degradation during work-up or purification - Ingenol derivatives can be sensitive. Use mild work-up procedures. A filtration through celite to remove solids is a gentle first step.[1] - During purification by silica gel chromatography, minimize the time the compound spends on the column. Deactivated silica gel can be considered if degradation is suspected.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of Ingenol-5,20-acetonide?

A typical reported yield for the synthesis of Ingenol-5,20-acetonide from ingenol is around 55%.[1]

Q2: Why is the 5,20-diol protected as an acetonide before angeloylation?

The 5,20-diol is protected to ensure the selective acylation of the hydroxyl group at the C-3 position. Without protection, acylation could occur at the more reactive C-20 primary alcohol.

Q3: What is the role of DMAP in the angeloylation step?

4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. It reacts with angelic acid (or its activated form) to form a highly reactive N-angeloylpyridinium intermediate, which is then readily attacked by the C-3 hydroxyl group of Ingenol-5,20-acetonide.[3]

Q4: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the protection and angeloylation steps. Use an appropriate solvent system (e.g., petroleum ether:EtOAc) to achieve good separation between the starting material, product, and any potential side products.[1]

Q5: What are the key challenges in the total synthesis of ingenol derivatives?

The primary challenges include the compound's complex, highly oxygenated, and sterically hindered tetracyclic structure. This makes stereoselective synthesis difficult and often results in long synthetic routes with low overall yields.[5][6]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the semi-synthesis of an ingenol-3-ester via the 5,20-acetonide intermediate.

Reaction StepStarting MaterialProductReagentsYieldReference
ProtectionIngenolIngenol-5,20-acetonideAcetone (B3395972), Pyridinium p-toluenesulfonate55%[1]
AcylationIngenol-5,20-acetonideIngenol-5,20-acetonide-3-O-tigliateTiglic acid, DMAP, Toluene>80% (of purified product)[1]

Note: The reference describes the synthesis of the 3-O-tigliate, which is structurally very similar to the 3-O-angelate and follows the same synthetic strategy.

Experimental Protocols

Synthesis of Ingenol-5,20-acetonide [1]

  • Dissolve ingenol (100 mg, 0.29 mmol) in acetone (5 ml).

  • Add pyridinium p-toluenesulfonate (50 mg).

  • Stir the solution at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent.

  • Purify the residue by gravity column chromatography on silica gel to yield Ingenol-5,20-acetonide.

Synthesis of this compound (procedure adapted for angelate) [1]

  • Dissolve Ingenol-5,20-acetonide (100 mg, 0.26 mmol) in toluene (4 ml).

  • Add angelic acid (39 mg, 0.39 mmol, 1.5 mol. equiv.).

  • Add 4-(Dimethylamino)pyridine (DMAP) (48 mg, 0.39 mmol, 1.5 mol. equiv.).

  • Stir the solution at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a bed of celite and evaporate the solvent.

  • Purify the resulting material by silica gel gravity column chromatography (e.g., using a petroleum ether:EtOAc gradient) to obtain the final product.

Visualizations

G cluster_0 Synthesis Workflow Ingenol Ingenol Acetonide Ingenol-5,20-acetonide Ingenol->Acetonide Protection: Acetone, PPTS Final_Product This compound Acetonide->Final_Product Angeloylation: Angelic Acid, DMAP

Caption: Synthetic workflow for this compound.

G cluster_troubleshooting Troubleshooting Logic start Low Yield Observed step_check Which step has low yield? start->step_check protection_step Protection Step: Ingenol -> Acetonide step_check->protection_step Protection angeloylation_step Angeloylation Step: Acetonide -> Final Product step_check->angeloylation_step Angeloylation protection_causes Potential Causes: - Incomplete Reaction - Degradation - Inefficient Catalysis protection_step->protection_causes angeloylation_causes Potential Causes: - Isomerization to Tiglate - Inefficient Acylation - Side Reactions angeloylation_step->angeloylation_causes protection_solutions Solutions: - Extend reaction time - Check reagent purity - Use mild conditions protection_causes->protection_solutions angeloylation_solutions Solutions: - Use stereoconservative methods - Minimize reaction time/temp - Check reagent stoichiometry angeloylation_causes->angeloylation_solutions

Caption: Troubleshooting flowchart for low yield issues.

References

"Ingenol-5,20-acetonide-3-O-angelate" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide-3-O-angelate. The information provided is intended to help users address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Q2: What are the primary degradation pathways for ingenol (B1671944) esters like this compound?

A2: The primary degradation pathway for ingenol esters is acyl migration. This is an intramolecular rearrangement where the angelate ester group moves to a different hydroxyl position on the ingenol backbone. This process is influenced by factors such as pH and the solvent system used. Hydrolysis of the ester bond is another potential degradation pathway, especially under strong acidic or basic conditions.

Q3: In what types of solvents is this compound soluble?

A3: Based on information for the related compound ingenol mebutate (ingenol-3-angelate), this compound is expected to be soluble in organic solvents such as DMSO, ethanol, dichloromethane, and methanol.[2] It is likely to be insoluble in water.[2]

Q4: How does pH affect the stability of ingenol esters?

A4: The pH of the solution is a critical factor in the stability of ingenol esters. Basic conditions are known to promote acyl migration, a primary degradation pathway.[3] For the related compound, ingenol mebutate, formulations are buffered to a low pH (around 3.2) to maximize chemical stability. This suggests that maintaining an acidic to neutral pH is preferable for solutions of this compound.

Q5: What is the significance of the acetonide group in this compound?

A5: The 5,20-acetonide group is a protecting group for the hydroxyl groups at the C-5 and C-20 positions of the ingenol core. Acetonides are generally stable under neutral and basic conditions but are sensitive to acidic conditions, which can lead to their removal (deprotection).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results over time. Degradation of the compound in solution.- Prepare fresh solutions for each experiment. - Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Ensure the pH of your experimental system is not basic, as this can accelerate acyl migration.
Appearance of unexpected peaks in HPLC analysis. Acyl migration leading to the formation of isomers, or other degradation products.- Confirm the identity of the new peaks using LC-MS. - To minimize acyl migration, work with solutions at a low temperature and avoid basic pH. Consider using buffered solutions if compatible with your experiment.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.- Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting into your aqueous buffer. - Ensure the final concentration of the organic solvent in your aqueous solution is low enough to maintain solubility but high enough to keep the compound dissolved. Perform a solubility test with your specific buffer system.
Variability between different batches of the compound. Potential differences in purity or the presence of isomers from the supplier.- Always check the certificate of analysis for the specific batch you are using. - Perform an initial purity check by HPLC upon receiving a new batch.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDuration
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound under various stress conditions. The goal is to induce degradation to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Calibrated oven and photostability chamber

  • HPLC with a UV/PDA detector and/or a mass spectrometer (LC-MS)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Control Sample (t=0): Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the appropriate solvent, and analyze immediately by HPLC.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, dilute to the working concentration, and analyze by HPLC.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and monitor at regular intervals (e.g., 30 minutes, 1, 2, 4 hours), as degradation is expected to be faster. Neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period (e.g., 24 hours). Dilute and analyze.

  • Thermal Degradation: Store an aliquot of the stock solution in a calibrated oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 1-7 days). Analyze at regular intervals.

  • Photostability: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark under the same temperature conditions. Analyze both samples.

Protocol 2: Representative Stability-Indicating HPLC Method

This is a general method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization and validation are required for specific applications.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Start with a suitable percentage of B, and increase linearly to elute the compound and its degradation products. A typical starting point could be 50% B, increasing to 95% B over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase or a compatible solvent.

Visualizations

degradation_pathway main This compound isomer Acyl Migration Isomer(s) main->isomer Acyl Migration (promoted by base) hydrolysis Hydrolysis Product (Ingenol-5,20-acetonide) main->hydrolysis Ester Hydrolysis (acid/base catalysis) deprotection Acid-catalyzed Deprotection Product main->deprotection Acetonide Cleavage (acidic conditions) experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Organic Solvent) acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, RT) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (60°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Characterize Degradants

References

Technical Support Center: Ingenol-5,20-acetonide-3-O-angelate and Related Ingenol Esters

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only. It is primarily based on studies of Ingenol (B1671944) Mebutate (Ingenol-3-angelate), a structurally related compound to Ingenol-5,20-acetonide-3-O-angelate. While their mechanisms of action and toxicity profiles are expected to be similar, researchers should exercise caution and conduct compound-specific safety and toxicity assessments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and related ingenol esters?

A1: Ingenol esters, such as Ingenol Mebutate, are potent activators of Protein Kinase C (PKC), particularly the delta isoform (PKCδ).[1][2] This activation triggers a dual mechanism of action: rapid induction of cell necrosis and a subsequent inflammatory response characterized by neutrophil-mediated antibody-dependent cellular cytotoxicity.[3] This leads to the destruction of targeted cells. In keratinocytes, the signaling cascade involves the PKCδ/MEK/ERK pathway, leading to the induction of interleukin decoy receptors IL1R2 and IL13RA2, which contributes to the reduction in cell viability.[4][5]

Q2: What are the most common toxicities observed in animal studies with topical application of ingenol esters?

A2: The most frequently reported toxicities are localized to the site of application. These local skin reactions (LSRs) typically include erythema (redness), flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration.[6] In murine models, signs of hemorrhage in and around the application site can be observed within hours of treatment, followed by the formation of an eschar that resolves over several weeks.

Q3: Is there significant systemic toxicity associated with topical administration of ingenol esters?

A3: Studies on Ingenol Mebutate have shown that systemic absorption after topical application is minimal to undetectable.[7][8] Blood levels of the compound and its metabolites were below the lower limit of quantification (0.1 ng/mL) in human studies, even with application to a relatively large surface area.[7][9] Consequently, systemic toxicity is generally considered to be low with topical administration. However, a comprehensive evaluation of systemic toxicity after systemic administration is warranted if this route is being considered.

Q4: Has an increased risk of skin cancer been associated with ingenol esters?

A4: Some clinical studies of Ingenol Mebutate gel showed an increased incidence of benign and malignant skin tumors, including squamous cell carcinoma, compared to vehicle or other treatments.[10] Researchers should be vigilant for the development of any new skin lesions within the treatment area in long-term animal studies.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting/Mitigation Strategies
Severe Local Skin Reactions (LSRs) in Animal Models High concentration or volume of the applied compound.- Dose-Response Study: Conduct a pilot study with a range of concentrations to determine the optimal therapeutic window with acceptable local toxicity. - Reduce Application Volume/Frequency: Consider applying a smaller volume or reducing the frequency of application. A study in Korean patients with actinic keratosis demonstrated that a lower amount of Ingenol Mebutate gel reduced the severity of LSRs.
Animal model sensitivity.- Species/Strain Selection: Different species or strains of animals may exhibit varying sensitivity. Ensure the chosen model is appropriate for the study objectives.
Formulation issues leading to enhanced penetration and irritation.- Formulation Optimization: Evaluate different vehicle formulations. However, be aware that some modifications may unexpectedly alter the toxicity profile. For instance, in one study, the concurrent application of a corticosteroid with Ingenol Mebutate in hairless mice unexpectedly increased the severity of LSRs.[6]
Unexpected Systemic Toxicity (e.g., weight loss, organ abnormalities) Potential for limited systemic absorption, especially with compromised skin barrier function or specific formulations.- Monitor Systemic Health: Include regular monitoring of body weight, food and water intake, and clinical signs of distress in your study protocol. - Blood Analysis: If systemic toxicity is suspected, collect blood samples for pharmacokinetic analysis to determine if the compound is reaching systemic circulation. - Histopathology: Conduct thorough histopathological examination of major organs at the end of the study to identify any potential target organs of toxicity.
Lack of Efficacy at Doses with Acceptable Toxicity Insufficient local concentration of the compound.- Optimize Formulation: Investigate formulations that may enhance local delivery to the target tissue without increasing systemic absorption.
Inappropriate animal model.- Model Validation: Ensure the chosen animal model is relevant to the human condition being studied and that the compound is active in that species.

Data Presentation

Table 1: Local Skin Reaction (LSR) Scores in Hairless Mice Treated with Repeated Applications of Ingenol Mebutate (IngMeb)

Source: Adapted from a study on repeated treatments with IngMeb in hairless mice.[6]

Treatment GroupMaximum LSR Score (Treatment 1)Maximum LSR Score (Treatment 3)Maximum LSR Score (Treatment 5)
UVR + IngMeb2.63.54.3
UVR + IngMeb + Clobetasol Propionate (CP)3.64.85.5

Note: LSR scores were based on a 0-24 scale evaluating erythema, flaking, crusting, bleeding, vesiculation, and ulceration. The addition of the corticosteroid Clobetasol Propionate unexpectedly increased the local skin reactions.

Experimental Protocols

Protocol 1: Assessment of Local Toxicity of a Topical Ingenol Ester in Hairless Mice

This protocol is based on a study investigating the effects of repeated Ingenol Mebutate treatments on photodamaged skin in hairless mice.[6]

  • Animal Model: Female hairless mice (e.g., C3.Cg/TifBomTac-hr/hr).

  • Housing: House animals in individual cages with free access to food and water.

  • Induction of Photodamage (if applicable): Irradiate mice with solar simulated ultraviolet radiation (UVR) according to a predefined schedule to induce photodamage.

  • Compound Preparation: Prepare the ingenol ester in a suitable vehicle gel.

  • Topical Application:

    • Define a specific treatment area on the dorsal side of the mice.

    • Apply a precise amount of the test compound or vehicle control to the treatment area. For example, a single application of 25 µL of gel.

    • For repeated treatments, apply at specified intervals (e.g., every 4 weeks).

  • Assessment of Local Skin Reactions (LSRs):

    • Visually assess the treatment area daily for a set period after each application (e.g., 7 days).

    • Score the following parameters on a scale of 0 to 4 (0 = no reaction, 4 = severe reaction):

      • Erythema

      • Flaking/Scaling

      • Crusting

      • Bleeding

      • Vesiculation

      • Ulceration

    • Calculate a composite LSR score by summing the individual scores (maximum score of 24 in this example).

  • Histological Evaluation:

    • At predefined time points, euthanize a subset of animals.

    • Collect skin biopsies from the treatment area.

    • Fix the biopsies in formalin, embed in paraffin, and section for hematoxylin (B73222) and eosin (B541160) (H&E) staining.

    • Evaluate the sections for signs of toxicity, such as inflammation, necrosis, and changes in epidermal and dermal structure.

Mandatory Visualization

Ingenol_Ester_Signaling_Pathway Ingenol_Ester Ingenol Ester (e.g., this compound) PKC_delta Protein Kinase C δ (PKCδ) Ingenol_Ester->PKC_delta Activates MEK MEK PKC_delta->MEK Phosphorylates Inflammation Inflammatory Response (Neutrophil Recruitment) PKC_delta->Inflammation Induces ERK ERK MEK->ERK Phosphorylates IL1R2_IL13RA2 Induction of Interleukin Decoy Receptors (IL1R2, IL13RA2) ERK->IL1R2_IL13RA2 Leads to Cell_Death Reduced Cell Viability & Cell Death IL1R2_IL13RA2->Cell_Death ADCC Antibody-Dependent Cellular Cytotoxicity Inflammation->ADCC ADCC->Cell_Death

Caption: Signaling pathway of ingenol esters leading to cell death.

Experimental_Workflow_Toxicity start Start: Select Animal Model (e.g., Hairless Mice) dose_prep Prepare Ingenol Ester Formulation and Vehicle Control start->dose_prep grouping Randomize Animals into Treatment Groups dose_prep->grouping application Topical Application of Test Compound grouping->application lsr_assessment Daily Assessment of Local Skin Reactions (LSRs) application->lsr_assessment data_collection Collect Data: LSR Scores, Body Weight, Clinical Signs lsr_assessment->data_collection euthanasia Euthanasia at Predefined Endpoints data_collection->euthanasia histopathology Histopathological Analysis of Skin and Organs euthanasia->histopathology end End: Analyze and Report Findings histopathology->end

Caption: Workflow for topical toxicity studies in animal models.

References

Technical Support Center: Large-Scale Synthesis of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ingenol-5,20-acetonide-3-O-angelate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the large-scale synthesis of this complex molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary sourcing options for the ingenol (B1671944) scaffold for large-scale synthesis?

A1: There are three main sourcing strategies for the ingenol scaffold, each with distinct advantages and challenges:

  • Direct Extraction: Isolation of the final product, ingenol mebutate (Ingenol-3-angelate), directly from the plant Euphorbia peplus. This method is often inefficient, with low yields of approximately 1.1 mg per kg of fresh plant material.[1]

  • Semi-synthesis from Ingenol: Ingenol can be extracted in higher quantities (around 275 mg per kg of dried seeds) from other Euphorbia species like E. lathyris.[1] This ingenol can then be used as a starting material for the semi-synthesis of derivatives.

  • Total Synthesis: A complete chemical synthesis from a simple, inexpensive starting material like (+)-3-carene has been developed.[1][2] While this avoids reliance on plant sources, it presents its own set of challenges in terms of reaction complexity and scalability.[3]

Q2: What makes the total synthesis of the ingenol core so challenging on a large scale?

A2: The primary challenge lies in the complex and highly strained molecular architecture of ingenol.[3][4] Key difficulties include:

  • Strained Ring System: The "inside-outside" bridged bicyclo[4.4.1]undecane core is sterically hindered and thermodynamically challenging to construct.[3]

  • Multiple Stereocenters: The molecule contains eight stereocenters, requiring highly stereoselective reactions to achieve the correct configuration.[3]

  • Long Synthetic Routes: Early total syntheses were prohibitively long for large-scale production, often exceeding 37 steps with very low overall yields.[3] While a more concise 14-step synthesis exists, its scalability is still a concern.[1][2]

Q3: Are there specific reagents in the known total synthesis routes that pose a challenge for industrial-scale production?

A3: Yes, the improved 14-step total synthesis of ingenol utilizes stoichiometric quantities of toxic and expensive heavy metal reagents.[3] Specifically, the use of osmium tetroxide (OsO₄) for dihydroxylation and selenium dioxide (SeO₂) for allylic oxidation are significant hurdles for large-scale manufacturing due to safety, environmental, and cost concerns.[1][3]

Q4: What is the most critical step in the semi-synthesis of this compound from ingenol?

A4: The most critical step is the stereoconservative angeloylation of the C3-hydroxyl group of the ingenol core. The primary challenge is to prevent the isomerization of the angelate (Z-isomer) to the thermodynamically more stable tiglate (E-isomer).[5] The use of Ingenol-5,20-acetonide as an intermediate helps to protect the C5 and C20 hydroxyl groups, allowing for selective and stereospecific esterification at the C3 position.[5]

Q5: What are the main stability issues and byproducts to be aware of during the synthesis and purification of ingenol esters?

A5: Ingenol esters, including this compound, are susceptible to acyl migration.[6][7] This can lead to the formation of isomeric impurities, such as the corresponding 5-O-angelate and 20-O-angelate esters. The molecule can also be sensitive to acidic conditions, leading to degradation.[7] These stability issues complicate purification, especially on a large scale, and can impact the purity and yield of the final product.

Troubleshooting Guides

Issue 1: Low Yield in the Angeloylation Step
Symptom Possible Cause Suggested Solution
Incomplete reactionInsufficient activation of angelic acid or steric hindrance.- Ensure complete activation of angelic acid (e.g., as an acid chloride or anhydride).- Optimize reaction temperature and time.- Consider using a less sterically hindered activating group.
Formation of multiple productsNon-selective esterification of other hydroxyl groups.- Confirm the integrity of the 5,20-acetonide protecting group before proceeding with angeloylation.
Degradation of starting material or productPresence of acid or prolonged exposure to high temperatures.- Perform the reaction under strictly anhydrous and neutral or slightly basic conditions.- Minimize reaction time and temperature.
Issue 2: Isomerization of the Angelate Moiety
Symptom Possible Cause Suggested Solution
Presence of the tiglate isomer in the final productIsomerization of the angelate group during the reaction or workup.- Use a high-yielding, stereoconservative esterification method.[5]- Avoid acidic conditions during workup and purification.- Minimize exposure to heat and light.
Increased isomerization during purificationOn-column isomerization on silica (B1680970) gel.- Use a neutral or deactivated silica gel for chromatography.- Minimize the time the compound spends on the column.- Consider alternative purification methods like preparative HPLC with a suitable mobile phase.
Issue 3: Acyl Migration and Formation of Positional Isomers
Symptom Possible Cause Suggested Solution
Presence of 5-O-angelate and/or 20-O-angelate isomersAcyl migration from the C3 position.- Maintain neutral pH throughout the synthesis and purification.- Keep temperatures as low as possible.- Optimize the deprotection of the 5,20-acetonide group to be rapid and clean.
Difficulty in separating positional isomersSimilar polarity of the isomers.- Employ high-resolution chromatographic techniques (e.g., preparative HPLC) for purification.- Optimize the mobile phase to maximize the separation of the isomers.

Experimental Protocols

Protocol 1: Stereoconservative Angeloylation of Ingenol-5,20-acetonide

This protocol is a generalized representation based on the principle of stereoconservative esterification.

  • Preparation of the Activated Angelate Reagent:

    • Angelic acid is converted to a more reactive species, such as an acid chloride or anhydride, under anhydrous conditions. For example, reaction with oxalyl chloride or a similar reagent in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

  • Esterification Reaction:

    • Ingenol-5,20-acetonide is dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • A non-nucleophilic base (e.g., pyridine (B92270) or 2,6-lutidine) is added to scavenge the acid byproduct.

    • The activated angelate reagent is added dropwise to the solution at a controlled temperature (typically 0 °C to room temperature).

    • The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion.

  • Workup and Purification:

    • The reaction is quenched with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution).

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on neutral or deactivated silica gel.

Protocol 2: Deprotection of the Acetonide Group
  • Reaction Setup:

    • This compound is dissolved in a suitable solvent system, such as a mixture of an organic solvent (e.g., THF or methanol) and a dilute aqueous acid (e.g., dilute HCl or acetic acid).

  • Deprotection:

    • The reaction mixture is stirred at room temperature and monitored closely by TLC or LC-MS. The reaction is typically fast.

  • Workup and Purification:

    • Once the reaction is complete, the mixture is neutralized with a mild base (e.g., saturated sodium bicarbonate solution).

    • The product is extracted into an organic solvent.

    • The organic layer is washed, dried, and concentrated.

    • The final product, Ingenol-3-angelate, is purified by chromatography.

Visualizations

Synthesis_Workflow cluster_sourcing Starting Material Sourcing cluster_synthesis Synthesis of this compound plant_extraction Euphorbia peplus Extraction ingenol_extraction Euphorbia lathyris Extraction ingenol Ingenol ingenol_extraction->ingenol total_synthesis Total Synthesis from (+)-3-carene total_synthesis->ingenol acetonide_protection Acetonide Protection (C5, C20) ingenol->acetonide_protection ingenol_acetonide Ingenol-5,20-acetonide acetonide_protection->ingenol_acetonide angeloylation Stereoselective Angeloylation (C3) ingenol_acetonide->angeloylation final_product Ingenol-5,20-acetonide- 3-O-angelate angeloylation->final_product

Caption: Semi-synthesis workflow for this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered during Synthesis incomplete_reaction Incomplete Reaction? start->incomplete_reaction Low Yield isomerization Tiglate Isomer Present? start->isomerization Purity Issues degradation Degradation? incomplete_reaction->degradation No solution1 Optimize reaction conditions incomplete_reaction->solution1 Yes solution2 Ensure neutral pH and low temperature degradation->solution2 Yes acyl_migration Positional Isomers Present? isomerization->acyl_migration No solution3 Use stereoconservative method & neutral workup isomerization->solution3 Yes solution4 Maintain neutral pH & use high-res chromatography acyl_migration->solution4 Yes

Caption: Troubleshooting decision tree for synthesis challenges.

References

Ingenol-5,20-acetonide-3-O-angelate: Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide-3-O-angelate. This document addresses common issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a diterpenoid and a synthetic precursor to Ingenol (B1671944) 3-angelate (also known as Ingenol Mebutate or PEP005).[1] Like Ingenol Mebutate, its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[2][3] This activation triggers downstream signaling cascades, such as the PKC/MEK/ERK pathway, which can lead to cellular responses including apoptosis and inflammation.[4][5]

Q2: How should I store and handle the compound?

For optimal stability, this compound should be stored under specific conditions. The table below summarizes recommended storage for the solid compound and stock solutions.

FormStorage TemperatureRecommended Duration
Solid Powder-20°CUp to 1 year
Stock Solution (in DMSO or Ethanol)-20°CUp to 1 month
Stock Solution (in DMSO or Ethanol)-80°CUp to 6 months[6]

Q3: What are the best solvents for dissolving this compound?

Based on the properties of the related compound Ingenol Mebutate, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, dichloromethane, and methanol. It is poorly soluble in water. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in a cell culture medium.

Troubleshooting Guide

Section 1: Synthesis and Purification Issues

Q4: I am having trouble with the yield and purity of my synthesized this compound. What are some common pitfalls?

The synthesis of ingenol esters can be challenging due to the complex structure of the ingenol backbone. Here are some common issues and potential solutions:

  • Low Yield during Esterification: The esterification of the 3-hydroxyl group of ingenol-5,20-acetonide can be inefficient. Ensure that your angelic acid reactant is of high purity and that the coupling reagents are fresh. The reaction may also be sensitive to steric hindrance.

  • Side Reactions: The ingenol scaffold has multiple reactive sites, which can lead to undesired side reactions. Protecting the 5- and 20-hydroxyl groups as an acetonide is a key step to direct the esterification to the 3-position. Incomplete protection can lead to a mixture of products.

  • Purification Challenges: The purification of ingenol derivatives often requires chromatographic techniques. Due to the similar polarities of the starting materials and byproducts, separation can be difficult. High-performance liquid chromatography (HPLC) is often the method of choice for achieving high purity.

Experimental Protocol: HPLC Purification of Ingenol Esters

This is a general protocol that may need to be optimized for your specific instrumentation and sample.

ParameterRecommendation
Column Reversed-phase C18 column
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or Formic Acid
Gradient A linear gradient from a lower to a higher percentage of Mobile Phase B. The exact gradient will need to be optimized based on the retention time of your compound.
Detection UV detection at a wavelength where the compound has significant absorbance (e.g., around 230 nm for the angelate group).
Flow Rate Dependent on column dimensions (analytical vs. preparative).
Section 2: Experimental Inconsistencies

Q5: I am seeing inconsistent results in my cell viability assays (e.g., MTT, XTT). What could be the cause?

Inconsistencies in cell viability assays can arise from several factors when working with PKC activators like this compound:

  • Compound Stability in Media: The stability of ingenol derivatives in aqueous solutions like cell culture media can be limited. It is recommended to prepare fresh dilutions from your stock solution for each experiment.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture wells is consistent across all treatments and is below a cytotoxic level (typically <0.5%).

  • Cell Density: The initial seeding density of your cells can significantly impact the outcome of viability assays. Ensure that cells are in the logarithmic growth phase and are seeded uniformly.

  • Assay Interference: Some compounds can interfere with the chemistry of tetrazolium-based assays (like MTT). This can lead to an over- or underestimation of cell viability. It is advisable to include proper controls, such as a cell-free assay with the compound to check for direct reduction of the tetrazolium salt.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm).

Q6: My results for PKC activation are not reproducible. What should I check?

Reproducibility issues in PKC activation experiments can be due to several factors:

  • Cellular Localization of PKC: PKC isoforms translocate to different cellular compartments upon activation. The method of cell lysis and fractionation is critical for observing this translocation (e.g., separating cytosolic and membrane fractions).

  • Phosphatase Activity: Activated PKC is subject to dephosphorylation by phosphatases. It is important to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylated state of PKC and its substrates.

  • Antibody Specificity: When using Western blotting to detect phosphorylated PKC or its substrates, ensure that your primary antibody is specific for the phosphorylated form of the protein of interest.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate a typical experimental workflow and the key signaling pathway activated by this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Stock Solution (e.g., in DMSO) treat_cells Treat Cells with This compound prep_compound->treat_cells prep_cells Seed Cells in Culture Plates prep_cells->treat_cells incubate Incubate for Defined Time Period treat_cells->incubate analysis_viability Cell Viability Assay (e.g., MTT) incubate->analysis_viability analysis_pkc PKC Activation Assay (e.g., Western Blot) incubate->analysis_pkc

Caption: A typical experimental workflow for studying the effects of this compound.

G Ingenol This compound PKC Protein Kinase C (PKC) Activation Ingenol->PKC MEK MEK Activation PKC->MEK ERK ERK Activation MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Inflammation Inflammation ERK->Inflammation

Caption: The proposed signaling pathway activated by this compound.

References

Validation & Comparative

Comparative Efficacy Analysis: Ingenol Mebutate versus Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential and underlying mechanisms of two related ingenol (B1671944) derivatives.

This guide provides a detailed comparison of Ingenol Mebutate and Ingenol-5,20-acetonide-3-O-angelate, focusing on their efficacy as therapeutic agents. The information presented is based on available preclinical and clinical data to assist researchers, scientists, and drug development professionals in their understanding of these compounds.

Executive Summary

Ingenol Mebutate, the active ingredient in Picato®, is a well-characterized diterpene ester that has been approved for the topical treatment of actinic keratosis (AK).[1][2] Its efficacy is supported by numerous Phase II and Phase III clinical trials, which have demonstrated significant clearance of AK lesions.[2] The mechanism of action for Ingenol Mebutate is understood to be a dual process involving rapid, localized necrosis of treated lesions followed by a specific, neutrophil-mediated immune response.[3]

In stark contrast, "this compound" is a related natural compound for which there is a notable absence of published data regarding its biological activity, efficacy, or mechanism of action. While commercially available for research purposes, it has not been the subject of significant preclinical or clinical investigation. Therefore, a direct comparison of efficacy based on experimental data is not currently possible. This guide will present the robust dataset for Ingenol Mebutate and highlight the lack of corresponding information for this compound.

Ingenol Mebutate: A Profile of Efficacy

Ingenol Mebutate has been extensively studied for the treatment of non-hyperkeratotic, non-hypertrophic actinic keratoses.[1] Clinical trials have consistently shown its superiority over vehicle placebo in clearing AK lesions on both the face and scalp, as well as on the trunk and extremities.

Quantitative Efficacy Data from Phase III Clinical Trials

The following tables summarize the key efficacy endpoints from pivotal Phase III, randomized, double-blind, vehicle-controlled studies of Ingenol Mebutate gel.

Table 1: Efficacy of Ingenol Mebutate Gel (0.015%) for Actinic Keratosis on the Face or Scalp (Pooled data from two Phase III trials)

Efficacy Endpoint (Day 57)Ingenol Mebutate 0.015% (n=277)Vehicle (n=271)p-value
Complete Clearance Rate 42.2%3.7%<0.001
Partial Clearance Rate (≥75% reduction) 63.9%7.4%<0.001
Median Reduction in AK Lesions 83%0%<0.001

Data sourced from pooled analysis of two Phase III trials.

Table 2: Efficacy of Ingenol Mebutate Gel (0.05%) for Actinic Keratosis on the Trunk or Extremities (Pooled data from two Phase III trials)

Efficacy Endpoint (Day 57)Ingenol Mebutate 0.05% (n=225)Vehicle (n=232)p-value
Complete Clearance Rate 34.1%4.7%<0.001
Partial Clearance Rate (≥75% reduction) 49.1%6.9%<0.001
Median Reduction in AK Lesions 75%0%<0.001

Data sourced from pooled analysis of two Phase III trials.

Experimental Protocols: Phase III Clinical Trial Methodology for Actinic Keratosis

The pivotal Phase III trials for Ingenol Mebutate followed a similar design:

  • Study Design: Randomized, double-blind, vehicle-controlled, parallel-group studies.

  • Patient Population: Adults with 4 to 8 clinically typical, visible, discrete, non-hyperkeratotic, non-hypertrophic AK lesions within a contiguous 25 cm² treatment area on the face, scalp, trunk, or extremities.

  • Treatment Regimen:

    • Face or Scalp: Ingenol mebutate gel (0.015%) or vehicle gel applied once daily for 3 consecutive days.

    • Trunk or Extremities: Ingenol mebutate gel (0.05%) or vehicle gel applied once daily for 2 consecutive days.

  • Primary Efficacy Endpoint: Complete clearance rate, defined as the proportion of subjects with no clinically visible AK lesions in the treatment area at Day 57.

  • Secondary Efficacy Endpoints: Partial clearance rate (proportion of subjects with a 75% or greater reduction in the number of baseline AK lesions) and percentage reduction in the number of AK lesions from baseline, both assessed at Day 57.

  • Safety Assessments: Monitoring of local skin responses (LSRs) such as erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration, as well as adverse events throughout the study.

Signaling Pathways and Mechanism of Action

Ingenol Mebutate's therapeutic effect is attributed to a dual mechanism of action.

  • Direct Cytotoxicity: Ingenol Mebutate is a potent activator of Protein Kinase C (PKC), particularly the PKCδ isoform.[4] Activation of PKC leads to a cascade of intracellular events that result in mitochondrial swelling and disruption of the plasma membrane, causing rapid necrosis of the treated dysplastic epidermal cells.[3]

  • Immune-Mediated Response: The initial necrotic cell death releases pro-inflammatory cytokines and chemokines. This, in turn, leads to the infiltration of neutrophils and other immune cells into the treated area. These neutrophils then participate in antibody-dependent cellular cytotoxicity (ADCC), targeting and eliminating any remaining dysplastic cells.[3]

Ingenol_Mebutate_Signaling_Pathway cluster_0 Direct Cytotoxicity cluster_1 Immune-Mediated Response IM Ingenol Mebutate PKC Protein Kinase C (PKCδ) Activation IM->PKC Activates Mito Mitochondrial Swelling & Dysfunction PKC->Mito Necrosis Cell Necrosis Mito->Necrosis Cytokines Release of Pro-inflammatory Cytokines & Chemokines Necrosis->Cytokines Neutrophils Neutrophil Infiltration Cytokines->Neutrophils ADCC Antibody-Dependent Cellular Cytotoxicity Neutrophils->ADCC Elimination Elimination of Residual Dysplastic Cells ADCC->Elimination Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (AK Lesion Count) InformedConsent->Baseline Randomization Randomization Baseline->Randomization TreatmentArm Treatment Group (e.g., Ingenol Mebutate Gel) Randomization->TreatmentArm VehicleArm Vehicle Group (Placebo) Randomization->VehicleArm Day8 Follow-up Visit (Day 8) TreatmentArm->Day8 VehicleArm->Day8 Day15 Follow-up Visit (Day 15) Day8->Day15 Day57 Primary Endpoint Assessment (Day 57) Day15->Day57 Analysis Data Analysis (Efficacy & Safety) Day57->Analysis

References

Comparative Analysis of Anticancer Activity: Ingenol-5,20-acetonide-3-O-angelate and Other Protein Kinase C Activators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer properties of Ingenol-5,20-acetonide-3-O-angelate and its analogs. This guide provides a comparative analysis of its presumed activity based on the well-studied compound Ingenol-3-angelate, alongside other Protein Kinase C (PKC) activators, supported by experimental data and detailed protocols.

Executive Summary

This compound is a diterpenoid ester belonging to the ingenol (B1671944) family, known for its potent activation of Protein Kinase C (PKC). While specific anticancer activity data for this compound is not extensively available in public literature, its close structural analog, Ingenol-3-angelate (also known as PEP005 or Ingenol Mebutate), has been widely studied and demonstrated significant anticancer effects. This guide provides a comparative analysis of the anticancer activity of Ingenol-3-angelate and other notable PKC activators, Bryostatin-1 and Prostratin, to offer a predictive framework for the potential efficacy of this compound.

The primary mechanism of action for these compounds involves the activation of PKC isoforms, which triggers a cascade of downstream signaling events leading to cell cycle arrest, apoptosis, and necrosis in various cancer cell lines. This guide presents available quantitative data, detailed experimental methodologies for key assays, and visual diagrams of the pertinent signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Comparative Anticancer Activity

The following tables summarize the in vitro anticancer activity of Ingenol-3-angelate and other PKC activators against various cancer cell lines. Due to the lack of specific data for this compound, the data for Ingenol-3-angelate is presented as the primary reference point.

Table 1: Comparative IC50 Values of PKC Activators in Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50Reference
Ingenol-3-angelate (PEP005) A2058Human Melanoma~38 µM[1]
HT144Human Melanoma~46 µM[1]
WEHI-231Murine B-cell Lymphoma1.41 nM
HOP-92Human Lung Carcinoma3.24 nM
Colo205Human Colon Carcinoma11.9 nM
Prostratin HL-60Human Promyelocytic Leukemia125-1000 nM (growth inhibition)
NB4Human Acute Promyelocytic Leukemia125-1000 nM (growth inhibition)
U937Human Histiocytic Lymphoma125-1000 nM (growth inhibition)
Bryostatin-1 L10AMurine B-cell LymphomaGrowth inhibition at 100 ng/ml
B16Murine MelanomaGrowth inhibition at 100 ng/ml
M5076Murine Reticulum Cell SarcomaGrowth inhibition at 100 ng/ml

Table 2: Overview of Mechanistic Actions of PKC Activators

CompoundPrimary TargetKey Downstream EffectsObserved Outcomes in Cancer Cells
Ingenol-3-angelate (PEP005) PKCδ, PKCεActivation of Caspase-9 and -3, downregulation of NF-κB, activation of Ras/Raf/MAPK pathwayInduction of apoptosis and necrosis, cell cycle arrest at G1 and G2/M phases.[1]
Prostratin PKCActivation of MEK/ERK/MAP signaling pathwayInduction of cell differentiation and G1 arrest in AML cells.
Bryostatin-1 PKC isoformsModulation of multiple signaling pathwaysInhibition of tumor cell proliferation, induction of differentiation and apoptosis.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by ingenol derivatives and the general workflows for the experimental protocols described in this guide.

DOT script for PKC-Mediated Apoptosis Pathway

PKC_Apoptosis_Pathway Ingenol_Derivatives Ingenol Derivatives (e.g., Ingenol-3-angelate) PKC Protein Kinase C (PKCδ, PKCε) Ingenol_Derivatives->PKC Activation Ras_Raf Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf Activation NFkB NF-κB Pathway (Inhibition) PKC->NFkB Inhibition Mitochondrion Mitochondrion PKC->Mitochondrion Modulation Apoptosis Apoptosis Ras_Raf->Apoptosis NFkB->Apoptosis Suppression of anti-apoptotic genes Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis

PKC_Apoptosis_Pathway Ingenol_Derivatives Ingenol Derivatives (e.g., Ingenol-3-angelate) PKC Protein Kinase C (PKCδ, PKCε) Ingenol_Derivatives->PKC Activation Ras_Raf Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf Activation NFkB NF-κB Pathway (Inhibition) PKC->NFkB Inhibition Mitochondrion Mitochondrion PKC->Mitochondrion Modulation Apoptosis Apoptosis Ras_Raf->Apoptosis NFkB->Apoptosis Suppression of anti-apoptotic genes Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis

Caption: PKC-Mediated Apoptosis Pathway

DOT script for Cell Viability (MTT) Assay Workflow

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate for Formazan (B1609692) Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance End End Measure_Absorbance->End

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: Cell Viability (MTT) Assay Workflow

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for PKC Activation

This technique is used to detect the expression and phosphorylation status of PKC isoforms and their downstream targets, providing insight into the activation of the signaling pathway.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-PKCδ, anti-phospho-PKCδ, anti-ERK, anti-phospho-ERK)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of this compound is currently limited, its structural similarity to the potent anticancer agent Ingenol-3-angelate strongly suggests it possesses similar biological activities as a PKC activator. The comparative data presented for Ingenol-3-angelate and other PKC activators provide a valuable framework for predicting its efficacy and mechanism of action.

Future research should focus on conducting in vitro and in vivo studies to directly assess the anticancer properties of this compound. Determining its IC50 values in a panel of cancer cell lines, elucidating its specific effects on apoptosis and cell cycle progression, and identifying the key signaling pathways it modulates will be crucial for its potential development as a novel anticancer therapeutic. The detailed experimental protocols provided in this guide offer a solid foundation for undertaking such investigations.

References

Validating In Vitro Efficacy of Ingenol-3-Angelate In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound of Interest: This guide focuses on Ingenol-3-angelate (also known as I3A or PEP005), a potent activator of Protein Kinase C (PKC). While the initial topic specified "Ingenol-5,20-acetonide-3-O-angelate," a thorough review of the scientific literature reveals that the vast majority of published research on the biological activity and clinical potential of this class of compounds has been conducted on Ingenol-3-angelate. This compound is primarily described as a synthetic intermediate in the production of Ingenol-3-angelate. Therefore, to provide a comprehensive and data-rich comparison, this guide will detail the validation of in vitro findings for Ingenol-3-angelate in in vivo models.

This guide is intended for researchers, scientists, and drug development professionals interested in the translation of preclinical in vitro data to in vivo models for this class of compounds. We will provide a comparative analysis of Ingenol-3-angelate and a well-characterized alternative, Phorbol 12-myristate 13-acetate (PMA), with supporting experimental data and detailed protocols.

Comparative Analysis of In Vitro Cytotoxicity

Ingenol-3-angelate (I3A) has demonstrated cytotoxic effects against various cancer cell lines in vitro, which has been a key driver for its in vivo evaluation. A common comparator in these studies is Phorbol 12-myristate 13-acetate (PMA), another potent PKC activator.

CompoundCell LineAssayIC50 ValueCitation
Ingenol-3-angelate (I3A) A2058 (Human Melanoma)MTT Assay~38 µM[1][2]
HT144 (Human Melanoma)MTT Assay~46 µM[1][2]
SK-MEL-28 (Human Melanoma)Sulforhodamine B AssayLD90: 180-220 µM[3]
B16 (Mouse Melanoma)Sulforhodamine B AssayLD90: 180-220 µM[3]
PMA A375 (Human Melanoma)Not SpecifiedNot Specified
B16-F10 (Mouse Melanoma)Not SpecifiedNot Specified

In Vivo Validation of Antitumor Activity

The in vitro cytotoxic effects of Ingenol-3-angelate have been validated in various in vivo models, particularly in subcutaneous tumor models of melanoma. These studies have not only confirmed its antitumor efficacy but have also highlighted key differences in the in vivo responses compared to PMA.

CompoundAnimal ModelTumor ModelKey FindingsCitation
Ingenol-3-angelate (I3A) Nude MiceSubcutaneous PAM212 (mouse SCC) and B16 (mouse melanoma) xenograftsTopical application inhibited tumor growth. Caused subcutaneous hemorrhage and vascular damage.[4]
C57BL/6 and Foxn1nu miceSubcutaneous mouse and human tumor xenograftsTopical application suppressed tumor growth.[1]
PMA Nude MiceSubcutaneous PAM212 (mouse SCC) and B16 (mouse melanoma) xenograftsDid not inhibit tumor growth despite inducing inflammation.[4]

Mechanism of Action: Signaling Pathways

Both Ingenol-3-angelate and PMA are known activators of Protein Kinase C (PKC). However, their downstream effects and overall biological outcomes in vivo show notable differences. I3A's antitumor activity is linked not only to direct cytotoxicity but also to the induction of an inflammatory response and vascular disruption. A key signaling pathway implicated in the effects of I3A is the NF-κB pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3A_PMA Ingenol-3-angelate / PMA PKC PKC I3A_PMA->PKC Activates IKK IKK Complex PKC->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocates Gene_Expression Gene Expression (Inflammation, Apoptosis) NFkB_p65_p50_n->Gene_Expression Induces

Caption: Signaling pathway of Ingenol-3-angelate and PMA via PKC and NF-κB.

Experimental Workflows and Protocols

In Vitro Cytotoxicity Assay Workflow

A standard workflow for assessing the in vitro cytotoxicity of compounds like Ingenol-3-angelate involves cell culture, treatment, and a viability assay such as the MTT assay.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow A 1. Seed melanoma cells (e.g., A375, B16-F10) in 96-well plates B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with Ingenol-3-angelate or PMA (serial dilutions) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent and incubate D->E F 6. Solubilize formazan (B1609692) crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: Workflow for in vitro cytotoxicity assessment.

Detailed Experimental Protocols

1. In Vitro Cell Viability (MTT) Assay

  • Cell Seeding: Plate melanoma cells (e.g., A2058, HT144) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with various concentrations of Ingenol-3-angelate or PMA dissolved in DMSO (final DMSO concentration <0.1%). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[1][2]

2. In Vivo Subcutaneous Tumor Model

  • Cell Implantation: Subcutaneously inject 2.5x10⁵ B16 melanoma cells in 50 µL of a 1:1 mixture of PBS and Matrigel into the flank of athymic nude mice.[4]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Prepare solutions of Ingenol-3-angelate and PMA in acetone. Topically apply 25 nmol of each compound to the skin overlying the tumor daily for a specified period (e.g., 3 consecutive days).[4]

  • Monitoring: Measure tumor volume with calipers every 2-3 days using the formula: (length x width²)/2. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry).[4]

3. PKC Activation Assay (Western Blot)

  • Cell Treatment: Treat melanoma cells with Ingenol-3-angelate or PMA for a short period (e.g., 15-30 minutes).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated PKC substrates or specific phosphorylated PKC isoforms overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

4. NF-κB Luciferase Reporter Assay

  • Transfection: Co-transfect HEK293T cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Treatment: After 24 hours, treat the cells with Ingenol-3-angelate or PMA.

  • Lysis: After the desired treatment period (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the untreated control.[5][6][7][8][9]

References

Comparative Analysis of Kinase Cross-Reactivity: Ingenol-5,20-acetonide-3-O-angelate and Other PKC Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Ingenol-5,20-acetonide-3-O-angelate and other notable Protein Kinase C (PKC) activators. While comprehensive, publicly available kinome-wide cross-reactivity data for this compound is limited, this document summarizes its known primary targets and signaling pathways, and presents a comparison with alternative PKC activators. Detailed experimental protocols for assessing kinase activity are also provided to support further research.

Introduction to this compound

This compound is a derivative of ingenol (B1671944) mebutate (also known as ingenol-3-angelate), a potent activator of Protein Kinase C (PKC) isolated from the sap of the plant Euphorbia peplus. Ingenol mebutate is the active ingredient in a topical medication used to treat actinic keratosis. Its mechanism of action is primarily attributed to the activation of PKC isoforms, which leads to localized cell death and an inflammatory response.

Primary Kinase Targets and Signaling Pathway

Ingenol mebutate and its derivatives are known to be broad activators of classical and novel PKC isoforms. The activation of PKC initiates a downstream signaling cascade, most notably the Ras/Raf/MEK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] Specifically, the activation of PKCδ has been linked to the pro-apoptotic effects of ingenol mebutate in certain cancer cell lines.

Below is a diagram illustrating the signaling pathway initiated by this compound.

Ingenol_Signaling_Pathway Signaling Pathway of this compound Ingenol This compound PKC Protein Kinase C (PKC) (classical and novel isoforms) Ingenol->PKC Activates Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Cellular Responses (Apoptosis, Inflammation) ERK->Downstream

This compound signaling pathway.

Comparative Analysis of PKC Activators

While a detailed kinase cross-reactivity profile for this compound is not available in public literature, a comparison with other well-characterized PKC activators can provide context for its potential selectivity.

ActivatorPrimary Kinase TargetsKnown Cross-Reactivity/Selectivity Notes
This compound Broad activator of classical and novel Protein Kinase C (PKC) isoforms.Specific kinome-wide cross-reactivity data is not publicly available. Its primary activity is centered on PKC activation.
Phorbol (B1677699) 12-myristate 13-acetate (PMA) Potent activator of most PKC isoforms.Considered a pan-PKC activator. Due to its broad and potent activity, it is often used as a positive control in PKC assays.[2][3][4]
Bryostatin-1 Activates multiple PKC isoforms, with some selectivity reported for PKCα, PKCδ, and PKCε.[5][6][7]Exhibits a more nuanced profile than PMA, with differential effects on various cell types. It has been investigated for its therapeutic potential in cancer and neurological disorders.[5][6][7][8]
Prostratin Activator of PKC isoforms.Known for its ability to activate latent HIV-1 reservoirs through PKC-dependent pathways. It is considered a non-tumor-promoting phorbol ester.[9][10]

Experimental Protocols

To assess the cross-reactivity of this compound or other compounds with a panel of kinases, a variety of in vitro kinase assays can be employed. Below are detailed methodologies for three common non-radioactive kinase assay formats.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro kinase assay.

Kinase_Assay_Workflow General Workflow for In Vitro Kinase Assay Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prep Incubate Incubate Kinase, Substrate, and Test Compound Prep->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Stop Stop Reaction Initiate->Stop After defined time Detect Detect Signal (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Data Analysis Detect->Analyze End End Analyze->End

A generalized workflow for in vitro kinase assays.
ELISA-Based PKC Activity Assay

This method relies on a specific antibody that recognizes the phosphorylated substrate of PKC.

Materials:

  • Microtiter plates pre-coated with a PKC-specific peptide substrate (e.g., KRTLRR)[11]

  • Purified active PKC (for positive control)

  • Kinase assay dilution buffer

  • ATP solution

  • Phospho-specific substrate antibody

  • Antibody dilution buffer

  • HRP-conjugated secondary antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: Wash the substrate-coated microtiter plate wells twice with wash buffer.

  • Sample Addition: Add the test compound (e.g., this compound) at various concentrations to the wells. Include wells for positive control (active PKC without inhibitor) and negative control (no PKC).

  • Kinase Addition: Add the purified PKC enzyme to all wells except the negative control.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing ATP to each well.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Washing: Stop the reaction by washing the wells three times with wash buffer.

  • Primary Antibody Incubation: Add the phospho-specific primary antibody diluted in antibody dilution buffer to each well and incubate for 60 minutes at room temperature.[11]

  • Washing: Wash the wells three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[11]

  • Washing: Wash the wells three times with wash buffer.

  • Signal Detection: Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Stop the color development by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • White opaque multi-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a white opaque multi-well plate, set up the kinase reaction by combining the kinase, substrate, and test compound in the kinase reaction buffer.

  • Reaction Initiation: Start the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12][13]

  • ADP to ATP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[13][14][15]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

LanthaScreen™ TR-FRET Kinase Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a fluorescently labeled substrate.

Materials:

  • LanthaScreen™ Kinase Assay Kit (containing a terbium-labeled anti-phospho-substrate antibody and a fluorescein-labeled substrate)

  • Purified kinase

  • ATP

  • Kinase reaction buffer

  • TR-FRET dilution buffer

  • EDTA solution (to stop the reaction)

  • Low-volume 384-well plates

  • TR-FRET compatible microplate reader

Procedure:

  • Kinase Reaction Setup: In a low-volume 384-well plate, add the kinase and the test compound.

  • Reaction Initiation: Add a mixture of the fluorescein-labeled substrate and ATP to start the reaction. The typical reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.[16]

  • Detection: Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer. The final volume is typically 20 µL.

  • Incubation: Incubate the plate for at least 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein (B123965) and 495 nm for terbium). The ratio of these emissions is used to determine the extent of substrate phosphorylation.

Conclusion

This compound is a potent activator of PKC, a key player in various cellular signaling pathways. While its primary targets are well-established, a comprehensive understanding of its cross-reactivity with other kinases requires further investigation using broad kinase screening panels. The experimental protocols provided in this guide offer robust methods for researchers to characterize the activity and selectivity of this compound and other kinase-targeted compounds. Such studies are essential for advancing our understanding of their therapeutic potential and off-target effects.

References

A Comparative Analysis of Ingenol Derivatives and Standard-of-Care Therapies for Actinic Keratosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the benchmarking of ingenol (B1671944) compounds against established treatments for actinic keratosis. This guide provides an objective comparison based on available data, details of experimental protocols, and visual representations of key biological pathways and workflows.

While direct comparative experimental data for Ingenol-5,20-acetonide-3-O-angelate against standard-of-care drugs for actinic keratosis (AK) is not available in the public domain, this guide provides a robust alternative by benchmarking its parent compound, Ingenol Mebutate (Ingenol-3-angelate), against established therapies. Insights into the structure-activity relationship of ingenol derivatives are also presented to extrapolate the potential activity of this compound.

Executive Summary

Ingenol Mebutate, the active ingredient in Picato®, is a diterpene ester derived from the plant Euphorbia peplus. It is a potent modulator of Protein Kinase C (PKC) isoforms, inducing cell death and a localized inflammatory response. This guide compares the efficacy, safety, and mechanism of action of Ingenol Mebutate with standard-of-care treatments for AK, including 5-Fluorouracil (5-FU), Imiquimod, and Diclofenac. While specific data for the acetonide derivative is lacking, its structural similarity to the parent compound suggests a comparable mechanism of action. The provided experimental protocols and pathway diagrams offer a framework for the evaluation of this and other novel ingenol derivatives.

Comparison of Ingenol Mebutate and Standard-of-Care Drugs for Actinic Keratosis

The following table summarizes the key characteristics and clinical data for Ingenol Mebutate and commonly used topical treatments for actinic keratosis.

FeatureIngenol Mebutate (Picato®)5-Fluorouracil (5-FU) (e.g., Efudex®, Carac®)Imiquimod (e.g., Aldara®, Zyclara®)Diclofenac (e.g., Solaraze®)
Mechanism of Action Activation of Protein Kinase C (PKC), leading to primary necrosis and a secondary inflammatory response.[1][2]Inhibition of thymidylate synthase, leading to the disruption of DNA and RNA synthesis in rapidly dividing cells.Toll-like receptor 7 (TLR7) agonist, inducing a local immune response characterized by the production of pro-inflammatory cytokines.[3]Non-steroidal anti-inflammatory drug (NSAID); its exact mechanism in AK is not fully understood but may involve inhibition of cyclooxygenase (COX) and angiogenesis.[4]
Treatment Duration 2-3 consecutive days.[5]Typically 2-4 weeks, once or twice daily.[4]2-3 times per week for several weeks (e.g., 16 weeks).[3]Twice daily for 60-90 days.[4]
Complete Clearance Rate (Face/Scalp) Approximately 42-54%.[5]Varies by formulation and duration; can be over 50%.Approximately 50% for 5% cream.Approximately 30-50%.
Common Local Skin Reactions (LSRs) Erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration are common and can be severe but are transient.[6]Erythema, irritation, burning, and crusting are common.Erythema, scabbing, flaking, and erosion are common.Dry skin, pruritus, and rash are common; generally milder than other topical agents.[6]
Patient Adherence/Satisfaction High adherence and patient satisfaction are reported, likely due to the very short treatment duration.Adherence can be a challenge due to the longer treatment duration and associated skin reactions.Similar to 5-FU, the longer treatment course and skin reactions can affect adherence.Higher tolerability may lead to better adherence despite the long treatment duration.

Signaling Pathways of Ingenol Mebutate

Ingenol Mebutate's primary mechanism of action involves the activation of Protein Kinase C (PKC), a family of enzymes that regulate various cellular processes. This activation triggers a cascade of downstream signaling events, leading to both direct cytotoxicity in tumor cells and an inflammatory response that contributes to lesion clearance.

Ingenol Mebutate Signaling Pathway Mechanism of Action of Ingenol Mebutate Ingenol_Mebutate Ingenol Mebutate PKC_delta PKCδ Activation Ingenol_Mebutate->PKC_delta Cell_Membrane_Disruption Cell Membrane Disruption PKC_delta->Cell_Membrane_Disruption Mitochondrial_Swelling Mitochondrial Swelling PKC_delta->Mitochondrial_Swelling Ras_Raf_MAPK Ras/Raf/MAPK Pathway PKC_delta->Ras_Raf_MAPK PI3K_AKT PI3K/AKT Pathway (Inhibition) PKC_delta->PI3K_AKT NF_kB NF-κB Pathway PKC_delta->NF_kB Primary_Necrosis Primary Necrosis Cell_Membrane_Disruption->Primary_Necrosis Mitochondrial_Swelling->Primary_Necrosis Lesion_Clearance Lesion Clearance Primary_Necrosis->Lesion_Clearance Apoptosis Apoptosis Ras_Raf_MAPK->Apoptosis PI3K_AKT->Apoptosis Inhibits Inflammatory_Response Inflammatory Response NF_kB->Inflammatory_Response Immune_Cell_Infiltration Immune Cell Infiltration Inflammatory_Response->Immune_Cell_Infiltration Apoptosis->Lesion_Clearance Immune_Cell_Infiltration->Lesion_Clearance

Caption: Signaling cascade initiated by Ingenol Mebutate.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

MTT Assay Workflow Workflow for In Vitro Cytotoxicity (MTT Assay) start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 drug_treatment Treat cells with varying concentrations of the test compound incubation1->drug_treatment incubation2 Incubate for 48-72 hours drug_treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance data_analysis Analyze data to determine IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: MTT assay for determining cell viability.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Annexin V PI Staining Workflow Workflow for Apoptosis Detection (Annexin V/PI Staining) start Start cell_culture Culture and treat cells with the test compound start->cell_culture harvest_cells Harvest cells by trypsinization or scraping cell_culture->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend cells in Annexin V binding buffer wash_cells->resuspend add_stains Add FITC-conjugated Annexin V and Propidium Iodide (PI) resuspend->add_stains incubate Incubate in the dark at room temperature add_stains->incubate flow_cytometry Analyze by flow cytometry incubate->flow_cytometry data_interpretation Interpret data (viable, early/late apoptotic, necrotic) flow_cytometry->data_interpretation end End data_interpretation->end

Caption: Flow cytometry protocol for apoptosis detection.

Structure-Activity Relationship of Ingenol Derivatives and the Potential of this compound

The biological activity of ingenol derivatives is highly dependent on their chemical structure. The esterification at the C3 position is crucial for the cytotoxic and pro-inflammatory effects. The angelate group at this position in Ingenol Mebutate is a key feature for its potent activity.

This compound is a synthetic derivative of Ingenol Mebutate where the hydroxyl groups at the C5 and C20 positions are protected as an acetonide. This modification is often employed in chemical synthesis to increase the stability of the molecule and to allow for selective reactions at other positions.

Hypothesized Activity:

  • Pro-drug Potential: The acetonide group may render the molecule less active initially. It is plausible that this derivative acts as a pro-drug, which is metabolized in the skin to release the active Ingenol-3-angelate. The rate of this conversion would influence the onset and duration of action.

  • Altered Pharmacokinetics: The increased lipophilicity due to the acetonide group could alter the skin penetration and local distribution of the compound compared to Ingenol Mebutate.

  • Comparable Mechanism of Action: Assuming the acetonide is cleaved, the resulting Ingenol-3-angelate would exert its effects through the same PKC-dependent pathways as the parent compound.

Further preclinical studies, following the protocols outlined above, are necessary to elucidate the precise efficacy and safety profile of this compound and to determine its potential as a therapeutic agent for actinic keratosis.

Conclusion

While a direct comparative guide for this compound is not yet possible due to the absence of published data, this analysis of its parent compound, Ingenol Mebutate, against standard-of-care drugs provides a valuable benchmark for researchers. The provided signaling pathway diagrams and experimental workflows offer a clear framework for the future evaluation of this and other novel ingenol derivatives in the quest for improved treatments for actinic keratosis. The unique short-duration treatment of Ingenol Mebutate presents a significant advantage in patient adherence, a factor that should be a key consideration in the development of new therapies.

References

A Comparative Guide to the Synthetic Routes of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ingenol-5,20-acetonide-3-O-angelate is a pivotal intermediate in the semi-synthesis of Ingenol (B1671944) 3-angelate (also known as ingenol mebutate or PEP005), a potent agent for the treatment of actinic keratosis. The efficient and stereoselective synthesis of this intermediate is critical for the production of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on the semi-synthesis from naturally sourced ingenol.

The total synthesis of ingenol is a formidable challenge, with early routes requiring over 40 steps and providing extremely low overall yields (e.g., 0.007%)[1]. A more recent 14-step total synthesis of ingenol has been developed, but for the production of ingenol mebutate, semi-synthesis from ingenol remains the more practical approach[1][2][3][4][5]. Ingenol is typically extracted from plants of the Euphorbia genus, such as Euphorbia peplus or Euphorbia lathyris[1].

The semi-synthetic approach to this compound involves two key transformations from ingenol:

  • Protection of the C5 and C20 diols: This is typically achieved by forming a cyclic acetonide, which serves to protect these hydroxyl groups during the subsequent esterification step.

  • Angeloylation of the C3 hydroxyl group: This is a critical step where the angelate ester is introduced. A significant challenge in this step is preventing the isomerization of the desired Z-form (angelate) to the more stable E-form (tiglate)[1][6].

This guide will compare different methodologies for the crucial angeloylation step in the synthesis of this compound.

Comparison of Synthetic Methods for Angeloylation

The primary point of differentiation in the semi-synthesis of this compound from ingenol lies in the method used for the introduction of the angelate group at the C3 position. Below is a summary of a high-yielding method that has been developed to address the challenge of stereoconservation.

Parameter High-Yielding Stereoconservative Angeloylation
Starting Material Ingenol-5,20-acetonide
Reagents Angelic anhydride (B1165640), Scandium triflate (Sc(OTf)₃)
Overall Yield High (specific yield for the angeloylation step is not detailed in the provided text, but the overall method is described as "high-yielding")[1][6]
Key Advantage Prevents isomerization of the angelate to the tiglate form, ensuring high stereoselectivity[1][6].
Number of Steps (from Ingenol) 2 (Acetonide protection followed by Angeloylation)

Experimental Protocols

A detailed experimental protocol for the key steps in the semi-synthesis of this compound from ingenol is outlined below.

Step 1: Synthesis of Ingenol-5,20-acetonide

  • Objective: To protect the C5 and C20 hydroxyl groups of ingenol as an acetonide.

  • Procedure: Ingenol is reacted with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TSA), in an anhydrous solvent like dichloromethane (B109758) (DCM) or acetone. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield Ingenol-5,20-acetonide.

Step 2: Synthesis of this compound

  • Objective: To stereoselectively introduce the angelate group at the C3 position of Ingenol-5,20-acetonide.

  • Procedure (High-Yielding Stereoconservative Method): To a solution of Ingenol-5,20-acetonide in an anhydrous aprotic solvent (e.g., dichloromethane), angelic anhydride and a catalytic amount of scandium triflate (Sc(OTf)₃) are added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. After the reaction is complete, the mixture is worked up by washing with an aqueous solution and brine. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by silica (B1680970) gel chromatography to afford pure this compound. This method is noted for its ability to prevent the undesired isomerization to the tiglate ester[1][6].

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step semi-synthetic route from ingenol to this compound.

Synthetic_Workflow Ingenol Ingenol Acetonide Ingenol-5,20-acetonide Ingenol->Acetonide 2,2-dimethoxypropane, p-TSA Final_Product This compound Acetonide->Final_Product Angelic anhydride, Sc(OTf)₃

Caption: Semi-synthetic route to this compound.

This guide highlights the efficiency and stereoselectivity of the semi-synthetic approach to this compound. The development of methods that prevent the isomerization of the angelate group has been a significant advancement, enabling higher yields of the desired intermediate for the synthesis of ingenol mebutate. For researchers and professionals in drug development, utilizing this optimized semi-synthetic route is crucial for the scalable production of this important therapeutic agent.

References

Safety Operating Guide

Safe Disposal of Ingenol-5,20-acetonide-3-O-angelate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Ingenol-5,20-acetonide-3-O-angelate, a natural diterpenoid. Due to the limited specific safety data for this exact compound, a cautious approach is mandated, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling pharmaceutical-related compounds of unknown potency.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body Laboratory coat. For larger quantities or risk of splashing, consider additional protective clothing.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Accidental Release Measures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Contain: Prevent the spread of the material. For solid spills, carefully sweep or vacuum (with HEPA filter) the material. For solutions, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Collect: Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

III. Disposal Procedures

The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous material disposal company. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless permitted by your institution's safety guidelines.

    • Contaminated Materials: All items that have come into contact with the compound (e.g., gloves, pipette tips, weighing paper, contaminated labware) must be considered hazardous waste and collected in a designated, sealed container.

  • Waste Labeling:

    • All waste containers must be clearly labeled with the following information:

      • "Hazardous Waste"

      • "this compound"

      • Full chemical name and any known hazards.

      • Accumulation start date.

      • Responsible researcher's name and contact information.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

    • Follow storage guidelines for the specific solvents used if dealing with liquid waste.

  • Arrangement for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures and documentation requirements.

The logical workflow for the disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generation of Waste (Unused chemical, contaminated items, solutions) fume_hood->waste_gen segregate Segregate Waste Streams waste_gen->segregate solid_waste Solid Waste (e.g., unused powder, contaminated consumables) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions containing the compound) segregate->liquid_waste contain_solid Seal in Labeled Hazardous Waste Container solid_waste->contain_solid contain_liquid Seal in Labeled Hazardous Waste Container liquid_waste->contain_liquid storage Store in Designated Secondary Containment Area contain_solid->storage contain_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact disposal Disposal by Licensed Hazardous Waste Contractor ehs_contact->disposal

Caption: Disposal Workflow for this compound.

IV. Experimental Protocols

Currently, there are no standardized and published experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. Therefore, chemical treatment by the user is not recommended. The most reliable and safest method of disposal is through professional hazardous waste management services.

Disclaimer: The information provided here is a guideline. Always consult your institution's specific safety protocols and your Environmental Health and Safety (EHS) office for detailed instructions and requirements. All waste disposal must comply with local, state, and federal regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.